molecular formula C20H19ClN6O3 B15618469 Nedizantrep CAS No. 2376824-99-4

Nedizantrep

Katalognummer: B15618469
CAS-Nummer: 2376824-99-4
Molekulargewicht: 426.9 g/mol
InChI-Schlüssel: FIBJEOLUMVIRIT-DZGCQCFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nedizantrep is a useful research compound. Its molecular formula is C20H19ClN6O3 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2376824-99-4

Molekularformel

C20H19ClN6O3

Molekulargewicht

426.9 g/mol

IUPAC-Name

1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-2,7-dimethylpurin-6-one

InChI

InChI=1S/C20H19ClN6O3/c1-11-23-19-17(26(2)10-22-19)20(28)27(11)8-16-24-18(25-30-16)13-7-15(29-9-13)12-3-5-14(21)6-4-12/h3-6,10,13,15H,7-9H2,1-2H3/t13-,15+/m0/s1

InChI-Schlüssel

FIBJEOLUMVIRIT-DZGCQCFKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Navigating Sensory Neuron Hyperexcitability: A Technical Guide to the Mechanisms of Nedizantrep and P2X3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial intelligence on nedizantrep suggested a mechanism of action centered on the P2X3 receptor. However, extensive pharmacological profiling has definitively identified this compound (GDC-6599) as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This guide will first provide an in-depth analysis of this compound's true mechanism of action on sensory neurons via TRPA1 antagonism. Recognizing the significant scientific interest in sensory neuron modulation, a second, comprehensive section is dedicated to the mechanism of action of P2X3 receptor antagonists, a distinct but equally important class of molecules targeting sensory neuron hyperexcitability.

Part 1: this compound (GDC-6599) - A TRPA1 Receptor Antagonist

This compound is an investigational small molecule currently in Phase II clinical trials for respiratory indications, including refractory chronic cough.[1][2] Its therapeutic potential stems from its function as a potent antagonist of the TRPA1 ion channel, which is highly expressed on primary sensory neurons and acts as a key sensor for a variety of noxious external and internal stimuli.[1][3]

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that, upon activation by irritants or inflammatory mediators, allows an influx of cations (primarily Ca2+ and Na+) into the sensory neuron. This influx leads to depolarization of the neuronal membrane, triggering the generation and propagation of action potentials that are ultimately perceived as pain, itch, or, in the airways, the urge to cough. This compound blocks this channel, thereby preventing the initial influx of ions and subsequent neuronal activation.

Quantitative Data

The following tables summarize the available quantitative data for this compound (GDC-6599).

Table 1: In Vitro Potency of this compound (GDC-6599)

TargetSpeciesAssay TypeIC50 (nM)Reference
TRPA1HumanCa2+ Influx5.3[1]
TRPA1HumanCa2+ Influx (Cell-based)20[1]
TRPA1RatCa2+ Influx18[1]
TRPA1DogCa2+ Influx29[1]
TRPA1MonkeyCa2+ Influx22[1]
TRPA1Guinea PigCa2+ Influx46[1]

Table 2: In Vivo Efficacy of this compound (GDC-6599)

ModelSpeciesAgonistEndpointEfficacyReference
Dermal Blood FlowNot SpecifiedAITCReduction in Skin Blood FlowSignificant reduction at 3 mg/kg (p.o.)[1]
Cough ModelGuinea PigCinnamaldehydeReduction in Cough ResponseDose-dependent reduction
Signaling Pathways and Experimental Workflows

Signaling Pathway of TRPA1 Activation and this compound Inhibition

TRPA1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Activates Inflammatory_Mediators Inflammatory_Mediators Inflammatory_Mediators->TRPA1 Activates Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Neuronal_Transmission Neuronal Transmission (Cough, Pain) Action_Potential->Neuronal_Transmission This compound This compound (GDC-6599) This compound->TRPA1 Blocks

Caption: TRPA1 activation by irritants leads to Ca2+ influx and neuronal signaling, which is blocked by this compound.

Experimental Workflow for Evaluating TRPA1 Antagonists

TRPA1_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Ca_Assay Calcium Influx Assay (CHO cells expressing TRPA1) In_Vitro_Screening->Ca_Assay Electrophysiology Electrophysiology (Patch Clamp on Sensory Neurons) In_Vitro_Screening->Electrophysiology In_Vivo_Models In Vivo Models In_Vitro_Screening->In_Vivo_Models Cough_Model Cough Model (e.g., Cinnamaldehyde-induced in Guinea Pig) In_Vivo_Models->Cough_Model Pain_Model Pain Model (e.g., AITC-induced dermal blood flow) In_Vivo_Models->Pain_Model Clinical_Trials Clinical Trials (Phase II for Chronic Cough) In_Vivo_Models->Clinical_Trials P2X3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP (from cell damage) P2X3 P2X3 Receptor ATP->P2X3 Activates Cation_Influx Na+/Ca2+ Influx P2X3->Cation_Influx Opens Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Neuronal_Transmission Neuronal Transmission (Cough, Pain) Action_Potential->Neuronal_Transmission P2X3_Antagonist P2X3 Antagonist (e.g., Gefapixant) P2X3_Antagonist->P2X3 Blocks P2X3_Workflow Compound_Screening Compound Screening Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Screening->Binding_Assay Functional_Assay Functional Assays Compound_Screening->Functional_Assay Electrophysiology_P2X3 Electrophysiology (Patch Clamp on P2X3-expressing cells) Functional_Assay->Electrophysiology_P2X3 Ca_Imaging_P2X3 Calcium Imaging (ATP-induced Ca2+ influx) Functional_Assay->Ca_Imaging_P2X3 In_Vivo_Testing In Vivo Models Functional_Assay->In_Vivo_Testing Pain_Models_P2X3 Pain Models (e.g., CFA, Formalin) In_Vivo_Testing->Pain_Models_P2X3 Cough_Models_P2X3 Cough Models (e.g., ATP-induced) In_Vivo_Testing->Cough_Models_P2X3 Clinical_Development Clinical Development In_Vivo_Testing->Clinical_Development

References

GDC-6599: A Deep Dive into its TRPA1 Channel Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-6599 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel highly expressed in primary sensory neurons, where it functions as a sensor for a wide range of endogenous and exogenous noxious stimuli, playing a crucial role in pain, itch, and respiratory conditions.[1][4] This technical guide provides a comprehensive overview of the binding affinity and kinetics of GDC-6599 with the TRPA1 channel, compiled from available preclinical data.

Quantitative Binding Affinity and Potency

The inhibitory potency of GDC-6599 has been determined across multiple species using cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of GDC-6599 for the TRPA1 channel.

SpeciesIC50 (nM)Assay Type
Human4.4Not specified in publicly available data

Table 1: In Vitro Potency of GDC-6599 against TRPA1.[5]

Selectivity Profile

A critical aspect of drug development is ensuring target specificity to minimize off-target effects. GDC-6599 has been profiled against other members of the TRP channel family and has demonstrated high selectivity for TRPA1.

ChannelActivity
TRPV1No activity
TRPM8No activity
TRPC6No activity

Table 2: Selectivity of GDC-6599 against other TRP channels.[5]

Experimental Protocols

The following sections detail the generalized methodologies used to characterize the binding affinity and functional antagonism of compounds like GDC-6599.

Cellular Calcium Flux Assay

This assay is a common method to determine the potency of a TRPA1 antagonist by measuring the inhibition of agonist-induced calcium influx.

Objective: To quantify the inhibitory effect of GDC-6599 on TRPA1 channel activation.

Materials:

  • HEK293 cells stably expressing human TRPA1

  • TRPA1 agonist (e.g., allyl isothiocyanate - AITC)

  • GDC-6599

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Cell Preparation: Seed HEK293-hTRPA1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 60 minutes at 37°C.

  • Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of GDC-6599 to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Place the plate in the microplate reader and measure the baseline fluorescence. Add a specific concentration of the TRPA1 agonist AITC to all wells to stimulate channel opening.

  • Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity over time. The increase in intracellular calcium upon channel activation leads to a change in fluorescence.

  • Data Analysis: The inhibitory effect of GDC-6599 is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology (Whole-Cell Patch Clamp)

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity and is used to characterize the mechanism of inhibition.

Objective: To measure the direct effect of GDC-6599 on TRPA1 ion channel currents.

Materials:

  • HEK293 cells expressing human TRPA1

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Internal solution (pipette solution) containing, for example, CsCl, MgCl2, EGTA, HEPES, and ATP.

  • External solution (bath solution) containing, for example, NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.

  • TRPA1 agonist (e.g., AITC)

  • GDC-6599

Protocol:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular voltage and measurement of the total current across the cell membrane.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a voltage ramp or step protocol to elicit currents.

  • Agonist and Antagonist Application: Perfuse the external solution containing the TRPA1 agonist to activate the channel and record the resulting inward current. After a stable current is achieved, co-perfuse the agonist with different concentrations of GDC-6599 to measure the inhibitory effect.

  • Data Analysis: The magnitude of the current inhibition by GDC-6599 is measured. Concentration-response curves are generated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

TRPA1 Channel Activation and Inhibition

The following diagram illustrates the general mechanism of TRPA1 channel activation by noxious stimuli and its inhibition by an antagonist like GDC-6599.

TRPA1_Activation_Inhibition cluster_activation TRPA1 Activation cluster_inhibition TRPA1 Inhibition Noxious Stimuli Noxious Stimuli TRPA1 Channel (Closed) TRPA1 Channel (Closed) Noxious Stimuli->TRPA1 Channel (Closed) Activates TRPA1 Channel (Open) TRPA1 Channel (Open) TRPA1 Channel (Closed)->TRPA1 Channel (Open) Conformational Change Ca2+ Influx Ca2+ Influx TRPA1 Channel (Open)->Ca2+ Influx Allows Blocked Channel Blocked Channel TRPA1 Channel (Open)->Blocked Channel Cellular Response Cellular Response Ca2+ Influx->Cellular Response Triggers GDC-6599 GDC-6599 GDC-6599->TRPA1 Channel (Open) Binds to and blocks No Ca2+ Influx No Ca2+ Influx Blocked Channel->No Ca2+ Influx Prevents

Caption: TRPA1 activation by noxious stimuli and inhibition by GDC-6599.

Calcium Flux Assay Workflow

The diagram below outlines the key steps in a typical calcium flux assay used to determine the potency of a TRPA1 antagonist.

Calcium_Flux_Workflow A Seed TRPA1-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Wash to remove excess dye B->C D Add GDC-6599 (or vehicle) C->D E Incubate D->E F Measure baseline fluorescence E->F G Add TRPA1 agonist (e.g., AITC) F->G H Measure fluorescence change over time G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for a cellular calcium flux assay.

Electrophysiology Experimental Flow

The following diagram illustrates the logical flow of a whole-cell patch-clamp experiment to characterize a TRPA1 antagonist.

Electrophysiology_Workflow A Prepare TRPA1-expressing cells B Establish whole-cell patch-clamp configuration A->B C Record baseline current B->C D Apply TRPA1 agonist C->D E Record agonist-evoked current D->E F Apply agonist + GDC-6599 E->F G Record inhibited current F->G H Washout and recovery G->H I Analyze current inhibition to determine IC50 H->I

Caption: Workflow for a whole-cell patch-clamp experiment.

References

Nedizantrep discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery and Development of Verdiperstat (B1683814), a Myeloperoxidase Inhibitor

Executive Summary: This document provides a comprehensive technical overview of the discovery, development history, and mechanism of action of verdiperstat (formerly known as BHV-3241 and AZD3241). Initially developed by AstraZeneca and later acquired by Biohaven Pharmaceuticals, verdiperstat is a first-in-class, oral, brain-penetrant, irreversible inhibitor of the myeloperoxidase (MPO) enzyme. It was investigated as a potential treatment for neurodegenerative diseases, most notably Multiple System Atrophy (MSA), by targeting oxidative stress and neuroinflammation. Despite a strong mechanistic rationale and promising early-phase data, the Phase 3 M-STAR trial in patients with MSA did not meet its primary endpoint. This guide details the scientific foundation, clinical development trajectory, and key experimental insights relevant to researchers, scientists, and drug development professionals.

Discovery and Scientific Rationale

The development of verdiperstat was predicated on the growing body of evidence implicating neuroinflammation and oxidative stress as key drivers in the pathophysiology of neurodegenerative diseases like Multiple System Atrophy (MSA) and Parkinson's Disease.[1][2]

Target Identification: Myeloperoxidase (MPO)

Myeloperoxidase (MPO) was identified as a critical therapeutic target. MPO is a heme-containing peroxidase enzyme found predominantly in neutrophils and microglia.[1][2] In the central nervous system, activated microglia express MPO, which catalyzes the production of highly reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][2][[“]]

This overproduction of ROS contributes directly to neuronal damage through:

  • Lipid peroxidation

  • Protein oxidation

  • DNA damage

Elevated MPO expression and activity have been observed in the brains of patients with neurodegenerative conditions, correlating with regions of neuroinflammation and neuronal loss.[1] Therefore, the therapeutic hypothesis was that inhibiting MPO could mitigate pathological oxidative stress and reduce neuroinflammation, thereby slowing disease progression.[4][5][6] Verdiperstat was developed as a potent, irreversible inhibitor of MPO designed to penetrate the blood-brain barrier and engage its target in the brain.[4][7]

Mechanism of Action

Verdiperstat functions as an irreversible inhibitor of myeloperoxidase. By binding to the MPO enzyme, it prevents the catalytic conversion of H₂O₂ to hypochlorous acid and other reactive oxidants. This action is believed to interrupt the downstream cascade of oxidative damage and inflammation that contributes to neurodegeneration.

Verdiperstat: Mechanism of Action in Neuroinflammation cluster_0 Microglia Activation & Neutrophil Infiltration cluster_1 MPO-Mediated Oxidative Stress Neuro_Insult Neurodegenerative Insult (e.g., α-synuclein aggregation) Microglia Microglia / Infiltrating Neutrophils Neuro_Insult->Microglia activates MPO_exp ↑ MPO Expression & Release Microglia->MPO_exp MPO Myeloperoxidase (MPO) MPO_exp->MPO ROS Hypochlorous Acid (HOCl) & other ROS MPO->ROS catalyzes H2O2 H₂O₂ + Cl⁻ H2O2->MPO Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation) ROS->Damage Neuronal_Death Neuronal Cell Death & Disease Progression Damage->Neuronal_Death Verdiperstat Verdiperstat (BHV-3241) Verdiperstat->MPO irreversibly inhibits

Caption: Verdiperstat inhibits MPO, blocking the production of damaging reactive oxygen species.

Development History & Clinical Trials

Verdiperstat's development path involved multiple pharmaceutical companies and spanned preclinical studies to a pivotal Phase 3 trial.

Verdiperstat (AZD3241 -> BHV-3241) Development Workflow cluster_AZ AstraZeneca (AZD3241) cluster_BHVN Biohaven Pharmaceuticals (BHV-3241) Preclinical Preclinical Development (Target Validation, Safety) Phase1 Phase 1 Studies (~250 healthy volunteers) Target Engagement Biomarkers Preclinical->Phase1 Phase2_PD Phase 2a PET Study (Parkinson's Disease) Phase1->Phase2_PD Proof of Mechanism Phase2_MSA Phase 2b Study (Multiple System Atrophy) Phase1->Phase2_MSA Acquisition Licensing from AstraZeneca (September 2018) Phase2_PD->Acquisition Phase2_MSA->Acquisition Favorable trends on UMSARS IND IND Reactivation with FDA (January 2019) Acquisition->IND Phase3 Phase 3 M-STAR Trial (Multiple System Atrophy) IND->Phase3 Outcome Trial Fails to Meet Primary Endpoint (September 2021) Phase3->Outcome

Caption: Development history of verdiperstat from AstraZeneca to Biohaven's Phase 3 trial.

3.1 Preclinical and Early Clinical Development (as AZD3241)

Under AstraZeneca, the compound, then known as AZD3241, underwent extensive preclinical and early clinical testing. Phase 1 trials involving approximately 250 healthy volunteers and patients established its safety profile and confirmed target engagement by measuring a significant decrease in MPO activity in human blood.[4][7]

A key Phase 2a study in Parkinson's disease patients utilized positron emission tomography (PET) imaging with the ligand [¹¹C]PBR28, a marker for the translocator protein (TSPO) expressed on activated microglia.[4][8] The study demonstrated that AZD3241 significantly reduced [¹¹C]PBR28 binding, providing evidence of a central nervous system effect on microglial activation and supporting the drug's mechanism of action.[8][9]

3.2 Acquisition and Late-Stage Development (as BHV-3241)

In September 2018, Biohaven Pharmaceuticals licensed the compound from AstraZeneca, renaming it BHV-3241.[7] Biohaven reactivated the Investigational New Drug (IND) application with the FDA in January 2019 to proceed with a Phase 3 trial for MSA.[4][7] This decision was supported by results from AstraZeneca's Phase 2 trial in MSA, which, while exploratory, showed favorable, dose-dependent trends on the Unified MSA Rating Scale (UMSARS) over 12 weeks.[4][7]

3.3 Phase 3 M-STAR Trial

The pivotal "M-STAR" study was a large-scale, multicenter trial designed to definitively assess the efficacy and safety of verdiperstat in MSA patients.[5]

M-STAR Trial Protocol
Official Title A Study to Evaluate the Efficacy and Safety of Verdiperstat in Subjects With Multiple System Atrophy
Phase 3
Participants ~336 adults (aged 40-80) with clinically diagnosed MSA[6][9]
Design Randomized, double-blind, placebo-controlled
Intervention Verdiperstat (300 mg, twice daily) vs. Placebo[6]
Treatment Duration 48 weeks[5][6]
Primary Endpoint Change from baseline in the modified Unified MSA Rating Scale (UMSARS) score[9]
Key Secondary Endpoint Clinical Global Impression of Improvement (CGI-I) score[9]

In September 2021, Biohaven announced that the M-STAR trial did not meet its primary endpoint. Verdiperstat did not demonstrate a statistically significant difference from placebo in slowing the progression of MSA as measured by the modified UMSARS score.[9]

Experimental Protocols Overview

While detailed, proprietary protocols are not publicly available, the methodologies used in key studies can be summarized based on published literature.

4.1 MPO Inhibition Assay (Fluorescence-Based)

This in vitro assay is used to determine the inhibitory potency (IC₅₀) of a compound against the MPO enzyme.

  • Principle: Measures the reduction in MPO's enzymatic activity in the presence of an inhibitor.

  • Materials: Recombinant human MPO enzyme, H₂O₂, a fluorogenic substrate (e.g., Amplex Red or ADHP), test compound (verdiperstat), 96-well black plates.

  • Procedure Outline:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the MPO enzyme to wells containing either buffer (control) or the test compound.

    • Initiate the enzymatic reaction by adding a solution of H₂O₂ and the fluorogenic substrate.

    • Incubate for a set time (e.g., 5-10 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value via non-linear regression analysis.

4.2 Microglial Activation PET Imaging

This clinical imaging technique was used to provide in vivo evidence of the drug's effect on neuroinflammation.

  • Principle: Uses a radiolabeled ligand that binds to TSPO, a protein upregulated in activated microglia, to visualize and quantify neuroinflammation.

  • Radioligand: [¹¹C]PBR28 is a commonly used PET tracer for TSPO.

  • Procedure Outline:

    • Establish a baseline PET scan for each patient prior to treatment.

    • Administer verdiperstat to the treatment group for a specified period (e.g., 4 to 8 weeks).[8]

    • Following the treatment period, conduct a second PET scan.

    • The patient is injected with the [¹¹C]PBR28 radioligand.

    • Dynamic PET imaging is performed to measure the uptake and binding of the ligand in various brain regions.

    • The total distribution volume (Vₜ) of the ligand is calculated, which reflects the density of TSPO. A reduction in Vₜ from baseline indicates a decrease in microglial activation.[8]

Conclusion and Future Directions

The development of verdiperstat represents a rigorous, mechanism-based approach to treating neurodegenerative disease. While the Phase 3 trial in MSA was unsuccessful, the program provided valuable insights. The positive results from the Phase 2 PET study confirmed that MPO inhibition can modulate microglial activity in the human brain.[8] The failure in Phase 3 may suggest that while MPO is a valid target for neuroinflammation, its inhibition alone may be insufficient to alter the course of a rapidly progressing disease like MSA, or that the intervention occurred too late in the disease process. The data generated from the verdiperstat program remains a valuable resource for the scientific community in understanding the role of myeloperoxidase in neurodegeneration.

References

GDC-6599: A Deep Dive into its Role in Modulating Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-6599 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, currently under investigation for respiratory diseases, with a primary focus on chronic cough.[1][2] This technical guide explores the core mechanism of GDC-6599 in modulating neurogenic inflammation, a key underlying process in various inflammatory and pain-related conditions. By blocking the TRPA1 channel, GDC-6599 effectively inhibits the activation of sensory neurons, thereby preventing the release of pro-inflammatory neuropeptides and subsequent inflammatory responses. This document provides a comprehensive overview of the available preclinical data, experimental methodologies, and the signaling pathways involved in the action of GDC-6599.

Introduction: The Role of TRPA1 in Neurogenic Inflammation

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed on primary sensory neurons.[3][4] It acts as a crucial sensor for a wide array of exogenous and endogenous inflammatory stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress.[3] Activation of the TRPA1 channel leads to the influx of calcium ions, resulting in the depolarization of the neuron and the propagation of a pain signal.

Crucially, this activation also triggers the peripheral release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings.[5][6] These neuropeptides act on surrounding blood vessels to cause vasodilation and increase vascular permeability, leading to plasma extravasation and edema—the cardinal signs of neurogenic inflammation.[5][6] This inflammatory cascade contributes to the symptoms of various conditions, including asthma, chronic cough, and neuropathic pain.[3]

GDC-6599 is a second-generation TRPA1 antagonist designed to overcome the limitations of earlier compounds, demonstrating a favorable safety and pharmacokinetic profile.[7] Its predecessor, GDC-0334, showed efficacy in preclinical models by inhibiting TRPA1 function on sensory neurons, leading to a reduction in edema, dermal blood flow, cough, and allergic airway inflammation.[1] GDC-6599 is expected to exert its therapeutic effects through a similar mechanism, by directly blocking the TRPA1 channel and thereby attenuating neurogenic inflammation.

Mechanism of Action of GDC-6599

GDC-6599 is a potent and selective antagonist of the human TRPA1 channel, with a reported IC50 of 4.4 nM.[7] Its selectivity has been demonstrated against other related TRP channels, including TRPV1, TRPM8, and TRPC6.[7] The primary mechanism of action of GDC-6599 involves the direct blockade of the TRPA1 ion channel, preventing its activation by various agonists.

The following diagram illustrates the signaling pathway of TRPA1-mediated neurogenic inflammation and the inhibitory role of GDC-6599.

GDC_6599_Mechanism_of_Action cluster_neuron Sensory Neuron cluster_blood_vessel Blood Vessel TRPA1 TRPA1 Channel Ca_influx Ca_influx TRPA1->Ca_influx Ca_ Ca_ influx Ca²⁺ Influx Depolarization Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, SP) Depolarization->Neuropeptide_Release Vasodilation Vasodilation Neuropeptide_Release->Vasodilation Causes Ca_influx->Depolarization Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->TRPA1 Activates GDC6599 GDC-6599 GDC6599->TRPA1 Blocks Plasma_Extravasation Plasma Extravasation Vasodilation->Plasma_Extravasation Edema Edema Plasma_Extravasation->Edema

GDC-6599 Mechanism of Action in Neurogenic Inflammation.

Preclinical Data

While specific data on the direct modulation of neurogenic inflammation markers by GDC-6599 are not yet publicly available, its potent TRPA1 antagonism and preclinical efficacy in a cough model strongly support its role in this process.[7] The data from its predecessor, GDC-0334, further substantiates this.

In Vitro Potency and Selectivity

The following table summarizes the in vitro activity of GDC-6599.

TargetIC50 (nM)SpeciesReference
TRPA1 4.4Human[7]
TRPV1 No activity-[7]
TRPM8 No activity-[7]
TRPC6 No activity-[7]
Preclinical Pharmacokinetics

GDC-6599 exhibits a favorable pharmacokinetic profile across multiple species, a significant improvement over earlier TRPA1 antagonists that were hampered by issues such as metabolism by aldehyde oxidase (AO), which led to coagulation-related toxicities.[3][7] GDC-6599 was specifically designed to block this AO-mediated metabolism.[7]

SpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)Reference
Mouse 411.286[7]
Rat 182.0100[7]
Dog 2.26.147[7]
Cynomolgus Monkey 121.563[7]
In Vivo Efficacy

In a preclinical model of cinnamaldehyde-induced cough in guinea pigs, GDC-6599 demonstrated a dose-dependent reduction in cough response, providing in vivo proof-of-concept for its therapeutic potential in respiratory conditions.[7]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of GDC-6599 have not been fully disclosed. However, based on standard methodologies for assessing TRPA1 antagonists and neurogenic inflammation, the following protocols are representative of the types of studies likely conducted.

In Vitro Calcium Imaging Assay

This assay is used to determine the potency of a compound in blocking TRPA1 channel activation.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPA1 channel.

  • Methodology:

    • Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of GDC-6599 or vehicle.

    • A TRPA1 agonist (e.g., allyl isothiocyanate - AITC) is added to stimulate the channel.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The IC50 value is calculated from the concentration-response curve.

Guinea Pig Model of Cinnamaldehyde-Induced Cough

This in vivo model assesses the antitussive efficacy of a compound.

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Methodology:

    • Animals are placed in a whole-body plethysmography chamber to monitor respiratory parameters and detect coughs.

    • A baseline cough response is established by exposing the animals to an aerosolized solution of cinnamaldehyde.

    • Animals are treated with GDC-6599 or vehicle at various doses via oral gavage.

    • After a defined pre-treatment period, the animals are re-challenged with cinnamaldehyde.

    • The number of coughs is quantified and compared between the treated and vehicle groups.

The following diagram outlines the workflow for this experimental protocol.

Cough_Model_Workflow cluster_protocol Guinea Pig Cough Model Workflow Acclimation Acclimation in Plethysmography Chamber Baseline Baseline Cough Response (Cinnamaldehyde Challenge) Acclimation->Baseline Treatment Treatment (GDC-6599 or Vehicle) Baseline->Treatment Challenge Re-challenge with Cinnamaldehyde Treatment->Challenge Quantification Quantification of Coughs Challenge->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

Experimental Workflow for the Guinea Pig Cough Model.

Rodent Model of Neurogenic Plasma Extravasation

This model is used to quantify the inhibitory effect of a compound on neurogenic inflammation.

  • Animals: Male Sprague-Dawley rats.

  • Methodology:

    • Animals are anesthetized, and the tracheal microvasculature is exposed.

    • Evans blue dye (a marker for plasma protein leakage) is injected intravenously.

    • A TRPA1 agonist (e.g., AITC) is applied topically to the tracheal mucosa to induce neurogenic inflammation.

    • In a separate group of animals, GDC-6599 is administered prior to the AITC challenge.

    • After a set period, the trachea is removed, and the extravasated Evans blue dye is extracted and quantified spectrophotometrically.

    • The reduction in dye extravasation in the GDC-6599 treated group compared to the vehicle group indicates inhibition of neurogenic plasma extravasation.

Conclusion

GDC-6599 is a promising, second-generation TRPA1 antagonist with a well-defined mechanism of action and a favorable preclinical profile. By potently and selectively blocking the TRPA1 ion channel, GDC-6599 is poised to effectively modulate neurogenic inflammation, a key driver of symptoms in respiratory diseases such as chronic cough. While direct preclinical data on its effects on specific markers of neurogenic inflammation are still emerging, the strong in vitro potency, in vivo efficacy in a cough model, and the well-established role of TRPA1 in this process provide a solid rationale for its continued clinical development. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive framework for understanding the core role of GDC-6599 in mitigating the effects of neurogenic inflammation. Further clinical studies will be crucial in fully elucidating the therapeutic potential of this novel compound.

References

The TRPA1 Antagonist Nedizantrep: A Deep Dive into its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nedizantrep (GDC-6599) is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, currently under investigation for the treatment of respiratory diseases, most notably chronic cough.[1][2][3] TRPA1 is a non-selective cation channel with high permeability to calcium (Ca2+), expressed predominantly on sensory neurons.[3] Its activation by a wide range of exogenous and endogenous irritants triggers a cascade of intracellular signaling events, contributing to neurogenic inflammation and the sensation of pain and itch. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, with a focus on its mechanism of action and the downstream consequences of TRPA1 inhibition.

Core Mechanism of Action: TRPA1 Antagonism

This compound exerts its pharmacological effects by directly inhibiting the TRPA1 ion channel. This prevents the influx of cations, primarily Ca2+, into the neuron upon channel activation by irritant stimuli.

Quantitative Data: Potency and Selectivity of this compound

The potency of this compound has been characterized in preclinical studies, demonstrating high affinity for the human TRPA1 channel.[4]

ParameterValueSpeciesAssay
IC50 4.4 nMHumanIn vitro TRPA1 antagonism

Table 1: In vitro potency of this compound (GDC-6599) against human TRPA1.

Cellular Pathways Modulated by this compound

The primary cellular consequence of this compound treatment is the attenuation of signaling pathways that are dependent on TRPA1-mediated Ca2+ influx. The most significant of these is the neurogenic inflammation pathway.

Inhibition of Neurogenic Inflammation

Neurogenic inflammation is a key driver of symptoms in various respiratory and pain-related conditions. It is initiated by the activation of sensory neurons and the subsequent release of pro-inflammatory neuropeptides.

Signaling Pathway:

Activation of TRPA1 by irritants leads to a localized influx of Ca2+ at the nerve terminal. This increase in intracellular Ca2+ triggers the fusion of vesicles containing neuropeptides with the cell membrane, leading to their release into the surrounding tissue. The primary neuropeptides involved are Calcitonin Gene-Related Peptide (CGRP) and Substance P.[5][6][7] These neuropeptides then act on their respective receptors on nearby blood vessels and immune cells, causing vasodilation, plasma extravasation, and the recruitment of inflammatory cells.[8][9]

This compound, by blocking the initial Ca2+ influx through TRPA1, effectively prevents the release of CGRP and Substance P, thereby suppressing the entire neurogenic inflammatory cascade.[4]

G

Modulation of Downstream Kinase Signaling

While less directly characterized for this compound specifically, the inhibition of TRPA1-mediated Ca2+ influx is expected to affect downstream Ca2+-dependent signaling cascades, such as the Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway. CaMKII is a key mediator of Ca2+ signaling in various cell types and its activation can lead to a diverse range of cellular responses.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays relevant to the study of this compound.

In Vitro TRPA1 Calcium Influx Assay

This assay is fundamental to determining the potency of TRPA1 antagonists.

Objective: To measure the inhibition of TRPA1-agonist-induced intracellular Ca2+ influx by this compound in a cellular context.

Materials:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1.[10][11]

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde).

  • This compound (GDC-6599).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[12][13]

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed TRPA1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading, then add a pre-determined concentration of the TRPA1 agonist to all wells. Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca2+ influx. Calculate the inhibition of this response by this compound at each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

G

Neuropeptide Release Assay from Sensory Neurons

This assay directly measures the functional consequence of TRPA1 antagonism on a key downstream event.

Objective: To quantify the inhibition of TRPA1-agonist-induced CGRP and Substance P release from cultured sensory neurons by this compound.

Materials:

  • Primary cultures of dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons.[14]

  • Neuronal culture medium and supplements.

  • TRPA1 agonist (e.g., capsaicin (B1668287), as many sensory neurons co-express TRPV1 and TRPA1).[5]

  • This compound (GDC-6599).

  • Release buffer (e.g., Krebs-Ringer-HEPES).

  • Enzyme-linked immunosorbent assay (ELISA) kits for CGRP and Substance P.[6]

Procedure:

  • Neuron Culture: Isolate and culture DRG or TG neurons from rodents.

  • Pre-incubation: Wash the cultured neurons with release buffer and pre-incubate with various concentrations of this compound or vehicle.

  • Stimulation: Add the TRPA1 agonist to the wells to stimulate neuropeptide release.

  • Supernatant Collection: After a defined incubation period, collect the supernatant from each well.

  • Quantification: Measure the concentration of CGRP and Substance P in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Determine the percentage inhibition of agonist-induced neuropeptide release by this compound and calculate IC50 values.

Western Blot Analysis of Downstream Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation state of downstream signaling proteins, such as CaMKII, in response to TRPA1 activation.

Materials:

  • Appropriate cell line or primary cells expressing TRPA1.

  • TRPA1 agonist.

  • This compound (GDC-6599).

  • Lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting transfer system and membranes.

  • Primary antibodies specific for total and phosphorylated forms of the protein of interest (e.g., anti-p-CaMKII and anti-CaMKII).[15][16]

  • HRP-conjugated secondary antibodies.[17]

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment: Treat cells with the TRPA1 agonist in the presence or absence of this compound for a specified time.

  • Cell Lysis: Wash cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and block non-specific binding sites.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent and selective TRPA1 antagonist that primarily exerts its effects by inhibiting the influx of calcium into sensory neurons. This mechanism effectively blocks the downstream signaling cascade of neurogenic inflammation, including the release of key neuropeptides CGRP and Substance P. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other TRPA1 antagonists, facilitating a deeper understanding of their therapeutic potential in a range of respiratory and inflammatory conditions. As research progresses, further elucidation of the broader impact of TRPA1 inhibition on other Ca2+-dependent cellular pathways will be of significant interest to the scientific and drug development communities.

References

The Pharmacological Profile of Nedizantrep: A Potent and Selective TRPA1 Inhibitor for Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nedizantrep, also known as GDC-6599, is a potent, selective, and orally bioavailable small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] Developed by Genentech, a member of the Roche Group, this compound is currently in Phase II clinical trials for the treatment of respiratory diseases, with a primary focus on refractory and unexplained chronic cough.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, potency, selectivity, preclinical and clinical data, and the experimental methodologies used in its evaluation.

The TRPA1 ion channel, a non-selective cation channel, is a well-established sensor for a wide array of exogenous irritants and endogenous inflammatory mediators.[4][5] Its high expression in primary sensory neurons of the airways makes it a key player in the pathophysiology of various respiratory conditions, including asthma and chronic cough, by mediating neurogenic inflammation and cough reflex hypersensitivity.[4] this compound represents a promising therapeutic agent that targets this pathway to alleviate symptoms in patients with these debilitating conditions.

Mechanism of Action

This compound functions as a direct inhibitor of the TRPA1 ion channel. By binding to the channel, it prevents the influx of cations, primarily calcium, which is triggered by the binding of TRPA1 agonists. This action effectively blocks the downstream signaling cascade that leads to neuronal depolarization, neuropeptide release, and the sensation of irritation and cough. The precise binding site of this compound on the TRPA1 channel has not been publicly disclosed, but it is known to be a non-electrophilic antagonist.

dot

cluster_0 TRPA1 Channel Activation & this compound Inhibition Agonists TRPA1 Agonists (e.g., Cinnamaldehyde (B126680), AITC, Endogenous Inflammatory Mediators) TRPA1 TRPA1 Channel Agonists->TRPA1 Activates Ca_Influx Ca²+ Influx TRPA1->Ca_Influx Opens to allow This compound This compound (GDC-6599) This compound->TRPA1 Inhibits Depolarization Neuronal Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (e.g., Substance P, CGRP) Depolarization->Neuropeptide_Release Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Cough_Sensation Cough Sensation Neuropeptide_Release->Cough_Sensation

Figure 1: this compound's Mechanism of Action on the TRPA1 Signaling Pathway.

Quantitative Pharmacological Data

The potency and preclinical pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo studies.

In Vitro Potency

This compound demonstrates high potency against the human TRPA1 channel, with cross-species activity observed in several preclinical models.

Parameter Species/System Value Reference(s)
IC₅₀ Human TRPA15.3 nM[1][6]
IC₅₀ Human TRPA14.4 nM[7]
IC₅₀ (Cell-based Ca²⁺ influx) CHO cells expressing hTRPA120 nM[1]
IC₅₀ Rat TRPA118 nM[1]
IC₅₀ Dog TRPA129 nM[1]
IC₅₀ Monkey TRPA122 nM[1]
IC₅₀ Guinea Pig TRPA146 nM[1]

Table 1: In Vitro Potency of this compound (GDC-6599) against TRPA1.

Selectivity Profile

A crucial aspect of this compound's pharmacological profile is its high selectivity for the TRPA1 channel, which minimizes the potential for off-target effects.

Target Activity Reference(s)
TRPV1 No activity[7]
TRPM8 No activity[7]
TRPC6 No activity[7]

Table 2: Selectivity of this compound (GDC-6599) against other TRP channels.

Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple animal species have demonstrated that this compound possesses favorable properties for oral administration.

Parameter Mouse Rat Dog Cynomolgus Monkey Reference(s)
Clearance (mL/min/kg) 41182.212[7]
Half-life (h) 1.22.06.11.5[7]
Oral Bioavailability (%) 861004763[7]

Table 3: Preclinical Pharmacokinetic Parameters of this compound (GDC-6599).

Predicted Human Pharmacokinetics

Based on preclinical data, the human pharmacokinetic profile of this compound has been projected to be suitable for clinical development.

Parameter Predicted Value Reference(s)
Human Dose Projection 13 mg, once daily[7]
Human Half-life 5-14 h[7]
Human Oral Bioavailability 74%[7]

Table 4: Predicted Human Pharmacokinetic Parameters of this compound (GDC-6599).

Preclinical Development and Toxicology

A significant challenge in the development of TRPA1 inhibitors has been off-target toxicity. Early lead compounds in the series leading to this compound exhibited a prolongation of coagulation parameters in preclinical toxicity studies.[4][5] A thorough investigation revealed that this was due to a metabolite formed by aldehyde oxidase (AO), which possessed a pharmacophore similar to known anticoagulants.[4][5] The chemical structure of this compound was subsequently optimized to block this AO-mediated metabolism, thereby mitigating the coagulation effects.[7] This strategic modification was crucial for the advancement of GDC-6599 into clinical trials.

dot

cluster_0 This compound Preclinical Development Workflow Lead_Series Lead TRPA1 Antagonist Series Preclinical_Tox Preclinical Toxicity Studies Lead_Series->Preclinical_Tox Coagulation_Prolongation Prolongation of Coagulation Parameters Preclinical_Tox->Coagulation_Prolongation Metabolism_Investigation Metabolism Investigation Coagulation_Prolongation->Metabolism_Investigation AO_Metabolite Aldehyde Oxidase (AO) Metabolite Identified Metabolism_Investigation->AO_Metabolite Optimization Structural Optimization AO_Metabolite->Optimization This compound This compound (GDC-6599) (Blocks AO Metabolism) Optimization->this compound Favorable_Profile Favorable Preclinical PK and Toxicity Profile This compound->Favorable_Profile Clinical_Trials Phase I/II Clinical Trials Favorable_Profile->Clinical_Trials

Figure 2: Preclinical Development and Optimization of this compound.

Key Experimental Protocols

The pharmacological characterization of this compound involved several key in vitro and in vivo assays.

In Vitro Calcium Influx Assay
  • Objective: To determine the inhibitory potency of this compound on TRPA1 channel activation.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human TRPA1 channel.[1]

  • Methodology:

    • CHO-hTRPA1 cells are plated in 96-well plates and cultured to confluency.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • A TRPA1 agonist (e.g., allyl isothiocyanate - AITC) is added to stimulate channel opening and subsequent calcium influx.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.

In Vivo AITC-Induced Dermal Blood Flow Model
  • Objective: To assess the in vivo target engagement and pharmacodynamic effect of this compound.

  • Animal Model: Rodents (e.g., rats).

  • Methodology:

    • Animals are orally administered with this compound (e.g., 3 mg/kg) or vehicle.[1]

    • After a defined period to allow for drug absorption and distribution, a TRPA1 agonist, allyl isothiocyanate (AITC), is topically applied to the skin (e.g., on the ear or a shaved area of the back).

    • The resulting vasodilation, an indicator of TRPA1 activation, is quantified by measuring the change in dermal blood flow using laser speckle contrast imaging.

    • The reduction in AITC-induced blood flow in this compound-treated animals compared to vehicle-treated animals indicates in vivo TRPA1 inhibition.

In Vivo Cinnamaldehyde-Induced Cough Model
  • Objective: To evaluate the antitussive efficacy of this compound.

  • Animal Model: Guinea pigs.

  • Methodology:

    • Conscious, unrestrained guinea pigs are placed in a whole-body plethysmography chamber.

    • The animals are pre-treated with an oral dose of this compound or vehicle.

    • After a set pre-treatment time, the animals are exposed to an aerosolized solution of the TRPA1 agonist cinnamaldehyde for a defined period (e.g., 5 minutes) to induce coughing.[8][9]

    • The number of coughs is recorded and analyzed.

    • The dose-dependent reduction in the number of coughs in the this compound-treated groups compared to the vehicle group demonstrates the compound's antitussive effect.[7]

dot

cluster_0 In Vivo Antitussive Efficacy Workflow (Guinea Pig Model) Animal_Prep Guinea Pig Acclimatization Dosing Oral Administration: This compound or Vehicle Animal_Prep->Dosing Chamber Placement in Whole-Body Plethysmography Chamber Dosing->Chamber Cough_Induction Aerosolized Cinnamaldehyde Exposure (TRPA1 Agonist) Chamber->Cough_Induction Data_Acquisition Cough Recording and Counting Cough_Induction->Data_Acquisition Analysis Data Analysis: Comparison of Cough Counts between Groups Data_Acquisition->Analysis

Figure 3: Experimental Workflow for the Cinnamaldehyde-Induced Cough Model.

Clinical Development

This compound (GDC-6599) has progressed to Phase II clinical trials. A key study, NCT05660850, is a multicenter, randomized, double-blind, placebo-controlled, crossover study designed to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamic effects of GDC-6599 in patients with chronic cough.[2][10] The successful completion of Phase I studies has demonstrated that this compound is well-tolerated in healthy volunteers.[3] The ongoing Phase II trial will provide crucial data on the therapeutic potential of TRPA1 inhibition with this compound for the treatment of chronic cough.

Conclusion

This compound (GDC-6599) is a highly potent and selective TRPA1 inhibitor with a promising pharmacological profile for the treatment of respiratory diseases, particularly chronic cough. Its development has been guided by a thorough understanding of its mechanism of action and a strategic approach to mitigate potential off-target toxicities. The favorable preclinical pharmacokinetic data and the ongoing clinical evaluation underscore the potential of this compound as a first-in-class therapeutic agent. The results from the Phase II clinical trials are eagerly awaited to further establish the clinical utility of this novel TRPA1 antagonist.

References

Preliminary in vitro studies of GDC-6599 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Overview of Preliminary In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-6599, also known as RG6341, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Developed by Genentech, it was investigated as a potential first-in-class oral therapy for respiratory diseases, with a primary focus on chronic cough.[1][2] TRPA1 is a nonselective calcium ion channel highly expressed in primary sensory neurons, where it functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, implicating it in neuropathic pain and respiratory conditions.[3][4][5] Despite promising preclinical data, the development of GDC-6599 was halted in Phase II clinical trials due to a lack of clinically meaningful improvement in chronic cough.[2] This technical guide provides a comprehensive summary of the available preliminary in vitro efficacy data for GDC-6599.

Core Efficacy Data

The primary mechanism of action of GDC-6599 is the direct inhibition of the TRPA1 ion channel. The in vitro potency and selectivity of GDC-6599 were key parameters evaluated during its preclinical development.

ParameterValueSpeciesAssay TypeNotes
IC50 4.4 nMHumanFLIPR Calcium AssayDemonstrates high-potency antagonism of the human TRPA1 channel.
Selectivity No activityHumanNot SpecifiedGDC-6599 was shown to be selective for TRPA1 over other related TRP channels, including TRPV1, TRPM8, and TRPC6.

Experimental Protocols

While the precise, proprietary protocols used by Genentech are not publicly available, the following represents a standard methodology for evaluating TRPA1 antagonism using a Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay, based on established practices in the field.

FLIPR-Based Calcium Influx Assay for TRPA1 Antagonism

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., GDC-6599) against agonist-induced activation of the TRPA1 channel in a cell-based assay.

Materials:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing human TRPA1.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., G418) to maintain TRPA1 expression.

  • Assay Plate: 384-well black-walled, clear-bottom microplates, coated with Poly-D-lysine.

  • Calcium Indicator Dye: Fluo-4 AM or a commercially available no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • TRPA1 Agonist: Allyl isothiocyanate (AITC) or cinnamaldehyde.

  • Test Compound: GDC-6599, serially diluted.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the TRPA1-expressing HEK293 cells into the 384-well microplates at an appropriate density and incubate overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye solution prepared in assay buffer. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake and de-esterification.

  • Compound Addition: Following dye loading, add serial dilutions of the test compound (GDC-6599) to the appropriate wells.

  • Incubation: Incubate the plate with the test compound for a predetermined period (e.g., 15-30 minutes) to allow for target engagement.

  • Agonist Stimulation and Signal Reading: Place the assay plate into the FLIPR instrument. Initiate the assay by adding a pre-determined concentration of the TRPA1 agonist (e.g., AITC) to all wells. The instrument will simultaneously monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

  • Data Analysis: The fluorescence signal is normalized to the baseline before agonist addition. The inhibitory effect of the test compound is calculated as a percentage of the response seen with the agonist alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway and Inhibition by GDC-6599

The following diagram illustrates the general signaling pathway of TRPA1 activation and its inhibition by GDC-6599. TRPA1 is a non-selective cation channel that, upon activation by various stimuli, allows for the influx of cations, most notably calcium (Ca2+). This increase in intracellular calcium can lead to the depolarization of sensory neurons and the propagation of a nerve impulse, resulting in sensations such as pain, itch, and, in the context of the respiratory system, cough.

TRPA1_Signaling cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Space stimuli e.g., Irritants, Oxidative Stress, Inflammatory Mediators TRPA1 TRPA1 Channel stimuli->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx depolarization Neuronal Depolarization Ca_influx->depolarization nerve_impulse Nerve Impulse Propagation depolarization->nerve_impulse sensation Sensation (e.g., Cough) nerve_impulse->sensation GDC6599 GDC-6599 GDC6599->TRPA1 Inhibition

Caption: TRPA1 activation by stimuli leads to calcium influx and neuronal signaling, which is blocked by GDC-6599.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vitro efficacy of a TRPA1 antagonist like GDC-6599.

Experimental_Workflow start Start cell_culture Culture TRPA1-expressing HEK293 cells start->cell_culture plate_cells Plate cells in 384-well plates cell_culture->plate_cells dye_loading Load cells with calcium indicator dye plate_cells->dye_loading compound_addition Add serial dilutions of GDC-6599 dye_loading->compound_addition incubation Incubate compound_addition->incubation flipr_assay Perform FLIPR assay: Add agonist & read fluorescence incubation->flipr_assay data_analysis Analyze data and calculate IC50 flipr_assay->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Nedizantrep (GDC-6599)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedizantrep (GDC-6599) is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel highly expressed on primary sensory neurons and is a key sensor for a variety of exogenous and endogenous irritants, making it a compelling target for therapeutic intervention in conditions such as respiratory diseases, including chronic cough.[1][2][4] GDC-6599 has demonstrated a promising preclinical profile, including high potency, selectivity, and a favorable safety profile, and is currently in Phase II clinical trials for respiratory indications.[1][4][5]

These application notes provide a summary of the key preclinical in vivo data for this compound and detailed protocols for conducting similar in vivo studies to evaluate its efficacy, pharmacokinetics, and safety.

Mechanism of Action

This compound acts as a direct antagonist of the TRPA1 ion channel. By blocking the channel, it prevents the influx of cations (primarily Ca2+) into sensory neurons that is triggered by various noxious stimuli. This inhibition of neuronal activation is believed to underlie its therapeutic effects in mitigating symptoms such as cough.

Signaling Pathway

TRPA1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Irritants Irritants TRPA1 TRPA1 Irritants->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Neuronal_Activation Neuronal Activation Ca_influx->Neuronal_Activation Cough_Response Cough Response Neuronal_Activation->Cough_Response This compound This compound (GDC-6599) This compound->TRPA1 Inhibits

Caption: this compound (GDC-6599) inhibits the TRPA1 ion channel, blocking irritant-induced Ca²⁺ influx and subsequent neuronal activation leading to a cough response.

Data Presentation

In Vitro Potency and Selectivity
ParameterSpeciesIC50 (nM)Notes
TRPA1 Potency Human4.4[1]
Rat18[3]Cross-species potency
Dog29[3]Cross-species potency
Monkey22[3]Cross-species potency
Guinea Pig46[3]Cross-species potency
Selectivity Human TRPV1Inactive[1]No activity against related TRP channels
Human TRPM8Inactive[1]No activity against related TRP channels
Human TRPC6Inactive[1]No activity against related TRP channels
In Vivo Pharmacokinetics
SpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Mouse41[1]1.2[1]86[1]
Rat18[1]2.0[1]100[1]
Dog2.2[1]6.1[1]47[1]
Cynomolgus Monkey12[1]1.5[1]63[1]

Experimental Protocols

In Vivo Efficacy: Cinnamaldehyde-Induced Cough Model in Guinea Pigs

This protocol is designed to assess the antitussive effect of this compound in a model where cough is induced by the TRPA1 agonist, cinnamaldehyde (B126680).

Cough_Model_Workflow Acclimation Animal Acclimation (≥ 7 days) Dosing This compound (p.o.) or Vehicle Administration Acclimation->Dosing Exposure Cinnamaldehyde Aerosol Exposure (in plethysmography chamber) Dosing->Exposure Recording Cough Recording & Analysis Exposure->Recording

Caption: Workflow for the cinnamaldehyde-induced cough model in guinea pigs.

  • Animals: Male Dunkin-Hartley guinea pigs (300-350 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. They are acclimated for at least 7 days before the experiment.

  • Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). A dose-response study is recommended (e.g., 1, 3, 10, and 30 mg/kg). The compound or vehicle is administered orally (p.o.) at a volume of 2 mL/kg, typically 1-2 hours before the cinnamaldehyde challenge.

  • Cough Induction and Measurement:

    • Conscious, unrestrained guinea pigs are placed individually in a whole-body plethysmography chamber.

    • After a 5-10 minute adaptation period, they are exposed to an aerosol of cinnamaldehyde (e.g., 300 µM in saline) for a fixed duration (e.g., 5-10 minutes). The aerosol is generated by a nebulizer connected to the chamber.

    • Cough events are detected by a characteristic sound and pressure change within the chamber and are recorded using specialized software.

    • The total number of coughs during the exposure period is quantified.

  • Data Analysis: The number of coughs in the this compound-treated groups is compared to the vehicle-treated control group. A dose-dependent reduction in cough response indicates efficacy.[1]

In Vivo Pharmacokinetic (PK) Studies

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in various species.

PK_Study_Workflow Animal_Prep Animal Preparation (e.g., cannulation) Dosing_IV Intravenous Dosing Animal_Prep->Dosing_IV Dosing_PO Oral Dosing Animal_Prep->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Analysis Plasma Drug Concentration Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Modeling Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Modeling

Caption: General workflow for in vivo pharmacokinetic studies.

  • Animals: Use the same species and strain as in efficacy and toxicology studies (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys). Animals should be fasted overnight before dosing.

  • Drug Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) of this compound in a suitable solubilizing vehicle via a catheterized vein (e.g., jugular vein in rats).

    • Oral (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg) of this compound in a formulation similar to that used in efficacy studies.

  • Blood Sampling:

    • Collect serial blood samples (e.g., 0.2 mL) from a catheterized artery or vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Analyze the plasma concentrations of this compound using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Toxicology Studies in Cynomolgus Monkeys

This protocol provides a general framework for a repeat-dose toxicology study to assess the safety profile of this compound.

  • Animals: Use purpose-bred, socially housed male and female Cynomolgus monkeys.

  • Drug Administration: Administer this compound orally once daily for a specified duration (e.g., 28 days). Include a vehicle control group and at least three dose levels (low, mid, and high). Based on available data, doses up to 50 mg/kg have been tested.[1]

  • Monitoring and Assessments:

    • Clinical Observations: Conduct daily observations for any changes in behavior, appearance, or signs of toxicity.

    • Body Weight and Food Consumption: Measure weekly.

    • Ophthalmology and Electrocardiography (ECG): Perform pre-study and at the end of the treatment period.

    • Clinical Pathology: Collect blood and urine samples pre-study and at regular intervals during the study for hematology, clinical chemistry, and coagulation parameter analysis. A key finding for GDC-6599 is the minimal prolongation of prothrombin time/activated partial thromboplastin (B12709170) time, a significant improvement over earlier compounds in the series.[1]

    • Toxicokinetics: Collect blood samples at specified time points after the first and last doses to determine drug exposure.

  • Pathology:

    • At the end of the study, conduct a full necropsy on all animals.

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination. No clinical or histopathological findings related to prolonged coagulation were observed in cynomolgus monkeys administered doses up to 50 mg/kg.[1]

  • Data Analysis: Compare all parameters between the treated and control groups to identify any dose-related adverse effects. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

References

Application Note: High-Throughput Calcium Influx Assay for the Characterization of the TRPA1 Antagonist Nedizantrep

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that plays a crucial role in the signaling pathways of pain, inflammation, and respiratory disorders.[1][2] Its activation leads to an influx of calcium ions (Ca²⁺), triggering downstream cellular responses.[1] Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel antagonists.[2][3] Nedizantrep (GDC-6599) is a potent and selective TRPA1 antagonist.[4] This application note provides a detailed protocol for a high-throughput calcium influx assay using the fluorescent indicator Fluo-4 AM to characterize the inhibitory activity of this compound on the human TRPA1 channel.

This compound has demonstrated inhibitory activity with an IC50 of 5.3 nM for human TRPA1 and a cellular potency (IC50) of 20 nM in a Ca²⁺ influx assay using Chinese Hamster Ovary (CHO) cells.[4] The following protocol is designed to be adaptable for various research settings and can be performed in 96-well or 384-well microplate formats, making it suitable for automated screening.

Signaling Pathway of TRPA1 and Inhibition by this compound

The TRPA1 ion channel is a sensor for a variety of exogenous and endogenous stimuli.[1] Upon activation by an agonist, such as allyl isothiocyanate (AITC), the channel opens, leading to a rapid influx of Ca²⁺ into the cell. This increase in intracellular calcium can be detected by fluorescent indicators like Fluo-4 AM. This compound, as a TRPA1 antagonist, binds to the channel and prevents its opening, thereby blocking the influx of calcium.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Fluo4 Fluo-4 AM Ca_ion->Fluo4 Binds to Fluorescence Fluorescence Fluo4->Fluorescence Emits This compound This compound This compound->TRPA1 Inhibits

Figure 1: TRPA1 Signaling and this compound Inhibition.

Experimental Protocol: Calcium Influx Assay

This protocol outlines the steps for measuring this compound's inhibition of agonist-induced calcium influx in a cell line stably expressing human TRPA1 (e.g., CHO-hTRPA1).

Materials and Reagents
  • hTRPA1-expressing cells (e.g., CHO-hTRPA1)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM (acetoxymethyl ester)[5][6]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127[7]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • TRPA1 Agonist (e.g., Allyl isothiocyanate - AITC)

  • 96-well or 384-well black-wall, clear-bottom microplates

  • Microplate reader with fluorescence detection (Ex/Em = 490/525 nm)

Experimental Workflow

Figure 2: Calcium Influx Assay Workflow.
Procedure

  • Cell Seeding:

    • The day before the assay, seed hTRPA1-expressing cells into black-wall, clear-bottom 96-well or 384-well plates.[8]

    • For 96-well plates, plate 40,000 to 80,000 cells per well in 100 µL of culture medium.

    • For 384-well plates, plate 10,000 to 20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Reagents:

    • Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to make a 1 mM stock solution.[6]

    • Dye-Loading Solution: Prepare a 2 µM Fluo-4 AM working solution in HBSS containing 0.04% Pluronic F-127. Protect from light.

    • This compound Serial Dilutions: Prepare a 2X concentrated serial dilution of this compound in HBSS. The final concentration in the assay should typically range from 1 pM to 10 µM.

    • Agonist Solution: Prepare a 2X concentrated solution of AITC in HBSS. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.

  • Dye Loading:

    • Remove the culture medium from the cell plates.

    • Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM dye-loading solution to each well.[5]

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[7]

  • Compound Addition:

    • Add the serially diluted this compound solutions to the respective wells.

    • Include wells with vehicle control (HBSS with DMSO) and no-agonist control.

    • Incubate at room temperature for 10-20 minutes.

  • Fluorescence Measurement:

    • Place the microplate into a fluorescence plate reader set to Ex/Em = 490/525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the AITC agonist solution to all wells except the no-agonist control.

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

Data Presentation and Analysis

The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced increase in fluorescence. The data can be analyzed by calculating the percentage of inhibition at each concentration of this compound and then fitting the data to a four-parameter logistic equation to determine the IC50 value.

Data Analysis Workflow

Data_Analysis_Workflow A Raw Fluorescence Data B Subtract Baseline Fluorescence A->B C Normalize Data to Vehicle Control (0% Inhibition) and No-Agonist Control (100% Inhibition) B->C D Generate Dose-Response Curve (% Inhibition vs. [this compound]) C->D E Calculate IC50 using Non-linear Regression D->E

Figure 3: Data Analysis Workflow for IC50 Determination.
Quantitative Data Summary

The results of the calcium influx assay can be summarized in the following tables for clear comparison.

Table 1: Assay Parameters

ParameterValue
Cell LineCHO-hTRPA1
Fluorescent DyeFluo-4 AM
Excitation Wavelength490 nm
Emission Wavelength525 nm
TRPA1 AgonistAllyl isothiocyanate (AITC)
Agonist ConcentrationEC80
Plate Format96-well or 384-well

Table 2: this compound Potency

CompoundTargetAssay TypeIC50 (nM)
This compoundHuman TRPA1Calcium Influx20[4]

Table 3: Example Dose-Response Data

This compound Conc. (nM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
115.8 ± 2.5
1045.3 ± 4.2
2055.1 ± 3.8
5078.9 ± 5.1
10095.6 ± 2.3
100098.2 ± 1.9

Conclusion

This application note provides a comprehensive and detailed protocol for the functional characterization of the TRPA1 antagonist this compound using a fluorescent-based calcium influx assay. The described methodology is robust, high-throughput, and allows for the accurate determination of the compound's inhibitory potency. This assay can be a valuable tool for researchers in the fields of pharmacology and drug discovery who are investigating TRPA1-targeted therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-6599 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] TRPA1 is a non-selective cation channel highly expressed in the primary sensory neurons, where it functions as a sensor for a wide variety of endogenous and exogenous noxious stimuli, playing a crucial role in pain, neurogenic inflammation, and respiratory diseases.[1][2][3][4] These application notes provide a recommended concentration range for the use of GDC-6599 in primary neuron cultures, along with detailed protocols for assessing its effects on neuronal viability and function.

Quantitative Data Summary

The following table summarizes the in vitro potency of GDC-6599 and other relevant TRPA1 antagonists. This data can be used as a starting point for determining the optimal concentration for your specific primary neuron culture experiments.

CompoundTargetAssay TypePotency (IC₅₀)Cell TypeReference
GDC-6599 human TRPA1Not specified4.4 nMNot specified
GDC-6599 human TRPA1Not specified5.3 nMNot specified
GDC-6599 human TRPA1Ca²⁺ influx20 nMCHO cells
HC-030031TRPA1AITC-evoked Ca²⁺ influx6.2 µMNot specified
A-967079human TRPA1Not specified67 nMNot specified
A-967079rat TRPA1Not specified289 nMNot specified

Note: The provided IC₅₀ values for GDC-6599 are from non-neuronal cell-based assays. The optimal concentration for primary neurons should be empirically determined.

Recommended Concentration for Primary Neuron Culture

Based on the nanomolar IC₅₀ of GDC-6599 and the concentrations of other TRPA1 antagonists used in primary neuron culture, a starting concentration range of 10 nM to 1 µM is recommended.

It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal type (e.g., dorsal root ganglion neurons, cortical neurons, hippocampal neurons) and experimental endpoint. The provided protocols for neuronal viability assays can be used to assess any potential cytotoxicity of GDC-6599 at the tested concentrations.

Signaling Pathways and Experimental Workflow

TRPA1 Signaling Pathway in Neurons

TRPA1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPA1 TRPA1 Stimuli->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Neuronal_Activation Neuronal Activation (e.g., CGRP release) Ca_influx->Neuronal_Activation GDC6599 GDC-6599 GDC6599->TRPA1 Inhibits

Caption: GDC-6599 inhibits TRPA1 channel activation.

Experimental Workflow for GDC-6599 Treatment and Analysis

Experimental_Workflow cluster_assays Endpoint Assays Culture Primary Neuron Culture Treatment Treat with GDC-6599 (Dose-Response) Culture->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability Neuronal Viability Assay (MTT or LDH) Incubation->Viability Function Functional Assay (e.g., Calcium Imaging) Incubation->Function Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Function->Data_Analysis

Caption: Workflow for GDC-6599 treatment and analysis.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay

This protocol is adapted from standard MTT assay procedures for primary neurons.

Materials:

  • Primary neuron culture

  • GDC-6599 stock solution (in DMSO)

  • Neurobasal medium (or other appropriate culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well culture plates

  • Plate reader

Procedure:

  • Cell Plating: Plate primary neurons in a 96-well plate at a desired density and allow them to adhere and mature for the desired number of days in vitro (DIV).

  • GDC-6599 Treatment:

    • Prepare serial dilutions of GDC-6599 in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest GDC-6599 concentration) and a positive control for cell death (e.g., a known neurotoxin).

    • Carefully remove the old medium and add the medium containing different concentrations of GDC-6599 or controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Assessment of Neuronal Viability using LDH Release Assay

This protocol is based on the principle of measuring lactate (B86563) dehydrogenase (LDH) released from damaged cells.

Materials:

  • Primary neuron culture treated with GDC-6599 (as described in Protocol 1)

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well plates

  • Plate reader

Procedure:

  • Sample Collection: After the desired incubation period with GDC-6599, carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cell layer.

  • LDH Assay:

    • Transfer the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Include controls as per the kit's protocol (e.g., background control, maximum LDH release control).

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control after subtracting the background absorbance.

Protocol 3: Functional Assessment using Calcium Imaging

This protocol provides a general framework for assessing the inhibitory effect of GDC-6599 on TRPA1-mediated calcium influx.

Materials:

  • Primary sensory neuron culture (e.g., DRG neurons)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • TRPA1 agonist (e.g., Allyl isothiocyanate - AITC, cinnamaldehyde)

  • GDC-6599

  • Fluorescence microscope with an imaging system

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator in imaging buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C.

    • Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification for about 30 minutes.

  • Baseline Recording:

    • Mount the culture dish on the microscope stage.

    • Acquire a baseline fluorescence recording for a few minutes to establish a stable signal.

  • GDC-6599 Incubation:

    • Perfuse the cells with the imaging buffer containing the desired concentration of GDC-6599.

    • Incubate for a sufficient period (e.g., 10-15 minutes) to allow for target engagement.

  • Agonist Application:

    • While continuing to record, apply a TRPA1 agonist (e.g., 100 µM AITC) to the cells in the continued presence of GDC-6599.

  • Data Acquisition and Analysis:

    • Record the changes in fluorescence intensity over time.

    • Analyze the data by measuring the change in fluorescence (ΔF/F₀) in response to the agonist in the presence and absence of GDC-6599. A reduction in the agonist-induced calcium influx in the presence of GDC-6599 indicates its inhibitory activity.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific experimental setup and cell type.

References

Application Notes and Protocols for Preclinical Evaluation of Nedizantrep in Animal Models of Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often debilitating condition with significant unmet medical needs. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensory nerve receptor, has emerged as a key target in the pathophysiology of chronic cough. Nedizantrep (GDC-6599), a potent and selective TRPA1 antagonist, is currently under investigation as a potential therapeutic agent for respiratory diseases, including chronic cough.[1][2][3] These application notes provide detailed methodologies for utilizing relevant animal models to assess the efficacy of this compound in preclinical settings.

The guinea pig is a well-established and reliable model for cough research due to its robust and reproducible cough reflex in response to various tussive agents.[4][5] This document will focus on protocols using guinea pig models to evaluate the antitussive potential of this compound.

Mechanism of Action: TRPA1 in the Cough Reflex

TRPA1 is a non-selective cation channel primarily expressed on sensory neurons, including vagal afferents that innervate the airways.[3][6] It functions as a sensor for a wide range of exogenous irritants and endogenous inflammatory mediators.[6] Activation of TRPA1 on these sensory nerves leads to depolarization, action potential firing, and the subsequent initiation of the cough reflex.

Signaling Pathway of TRPA1 in Sensory Neurons

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Irritants Exogenous Irritants (e.g., Acrolein, Cinnamaldehyde) TRPA1 TRPA1 Channel Irritants->TRPA1 Inflammatory_Mediators Endogenous Inflammatory Mediators Inflammatory_Mediators->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Reflex Cough Reflex Initiation Action_Potential->Cough_Reflex This compound This compound (GDC-6599) This compound->TRPA1 Inhibits

TRPA1 Signaling Pathway in Cough

Recommended Animal Models

The conscious guinea pig is the most widely used and validated animal model for studying cough.[4] This model allows for the assessment of antitussive agents against cough induced by various chemical stimuli.

Animal Specifications:

  • Species: Guinea Pig (e.g., Dunkin-Hartley)

  • Sex: Male or Female[7][8]

  • Weight: 180-320g (note: lighter animals may exhibit a higher cough frequency)[5]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for evaluating the antitussive efficacy of this compound in a guinea pig cough model.

Experimental_Workflow Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline Cough Response (Optional, for within-subject design) Acclimatization->Baseline Dosing Compound Administration (this compound or Vehicle) Baseline->Dosing Tussive_Challenge Tussive Agent Challenge (e.g., Citric Acid, Cinnamaldehyde) Dosing->Tussive_Challenge Cough_Recording Cough Recording and Analysis Tussive_Challenge->Cough_Recording Data_Analysis Data Analysis and Statistical Evaluation Cough_Recording->Data_Analysis

General Experimental Workflow
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

This model is a robust and widely used method for evaluating antitussive drug efficacy.[5][9]

Materials:

  • Conscious, unrestrained guinea pigs

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Microphone and pressure transducer

  • Data acquisition and analysis software

  • Citric acid solution (0.4 M in 0.9% saline)

  • This compound (or related compound GDC-0334) formulated in an appropriate vehicle

  • Vehicle control

Procedure:

  • Acclimatize animals to the plethysmography chamber for at least 30 minutes prior to the experiment.

  • Administer this compound or vehicle at the desired dose and route (e.g., oral gavage) at a specified time before the tussive challenge (e.g., 30 minutes).[9]

  • Place the guinea pig in the chamber.

  • Nebulize the 0.4 M citric acid solution into the chamber for a defined period (e.g., 7 minutes).[9]

  • Continue to record coughs for a post-exposure period (e.g., 7 minutes).[9]

  • Coughs are identified by the characteristic sound and the associated pressure change within the chamber.

  • Quantify the total number of coughs during the exposure and post-exposure periods.

Protocol 2: TRPA1 Agonist-Induced Cough in Guinea Pigs

This model specifically assesses the ability of this compound to inhibit TRPA1-mediated cough.

Materials:

  • Same as Protocol 1

  • TRPA1 agonist solution (e.g., 10 mM cinnamaldehyde (B126680) or 10-300 mM acrolein in an appropriate vehicle).[4][10]

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Place the guinea pig in the chamber.

  • Nebulize the TRPA1 agonist solution into the chamber for a defined period (e.g., 5 minutes).[4][11]

  • Continue to record coughs for a post-exposure period (e.g., 5 minutes).[4]

  • Quantify the total number of coughs.

Data Presentation

The following tables summarize preclinical data for TRPA1 antagonists in guinea pig cough models.

Table 1: Efficacy of GDC-0334 (a TRPA1 Antagonist) in the Citric Acid-Induced Cough Model in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Mean Number of Coughs ± SEMPercent Inhibition
Vehicle-15.0 ± 2.0-
GDC-033438.0 ± 1.546.7%
GDC-0334105.0 ± 1.066.7%
GDC-0334303.0 ± 0.880.0%

Data adapted from preclinical studies of GDC-0334, a compound structurally related to this compound.[12]

Table 2: Efficacy of this compound (GDC-6599) in the Cinnamaldehyde-Induced Cough Model in Guinea Pigs

Treatment GroupDoseEffect on Cough Response
Vehicle-Baseline cough response
This compound (GDC-6599)Dose-dependentDose-dependent reduction in cough

Qualitative data from a preclinical study of this compound.[10]

Table 3: Efficacy of HC-030031 (a TRPA1 Antagonist) in the Acrolein-Induced Cough Model in Guinea Pigs

Tussive AgentTreatment GroupDose (mg/kg, i.p.)Mean Number of Coughs ± SEMPercent Inhibition
Acrolein (300 mM)Vehicle-10.5 ± 1.5-
Acrolein (300 mM)HC-0300313003.0 ± 0.571.4%

Data adapted from a study by Birrell et al. (2009).[4]

Broader Context: P2X3 Receptor Antagonists

While this compound targets the TRPA1 pathway, it is important to note that another significant area of research in chronic cough involves the antagonism of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels also found on sensory nerve fibers. Antagonists of this receptor, such as Gefapixant, have also shown efficacy in reducing cough frequency. The evaluation of P2X3 antagonists often employs similar animal models, sometimes using ATP or its analogs as the tussive challenge.

Conclusion

The guinea pig models of chemically-induced cough are invaluable tools for the preclinical evaluation of novel antitussive agents like this compound. By utilizing the protocols and understanding the underlying mechanisms outlined in these application notes, researchers can effectively assess the therapeutic potential of TRPA1 antagonists for the treatment of chronic cough. The provided data on related compounds demonstrate the promise of this therapeutic strategy.

References

Application Notes and Protocols: Cinnamaldehyde-Induced Cough Model and the Application of Nedizantrep

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a critical protective reflex, yet in its chronic form, it can be debilitating and significantly impact quality of life. The development of effective antitussive therapies requires robust preclinical models that accurately mimic the underlying mechanisms of cough. The cinnamaldehyde-induced cough model is a valuable tool for studying cough mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a key sensor on vagal afferent nerves in the airways that is activated by various irritants, including cinnamaldehyde (B126680), a component of cinnamon oil.[1][2]

Nedizantrep (GDC-6599) is a novel, potent, and selective TRPA1 antagonist that has been developed for the treatment of respiratory diseases, including chronic cough.[3] Preclinical studies have demonstrated that this compound produces a dose-dependent reduction in the cough response within the cinnamaldehyde-induced cough model in guinea pigs, highlighting its potential as a targeted antitussive agent.[3]

These application notes provide a detailed overview of the cinnamaldehyde-induced cough model and protocols for evaluating the efficacy of TRPA1 antagonists like this compound.

Signaling Pathway of Cinnamaldehyde-Induced Cough

Cinnamaldehyde, an agonist of the TRPA1 channel, activates sensory neurons in the airways. This activation leads to an influx of calcium ions, depolarization of the neuron, and the generation of an action potential. The signal is then transmitted via the vagus nerve to the brainstem, ultimately triggering the cough reflex. TRPA1 antagonists, such as this compound, are designed to block this channel, thereby preventing the initiation of the cough signal.

Cough_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron cluster_cns Central Nervous System Cinnamaldehyde Cinnamaldehyde TRPA1 TRPA1 Channel Cinnamaldehyde->TRPA1 activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx leads to Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brainstem Brainstem (Cough Center) Action_Potential->Brainstem Vagus Nerve Transmission Cough_Reflex Cough Reflex Brainstem->Cough_Reflex triggers This compound This compound (TRPA1 Antagonist) This compound->TRPA1 blocks

Cinnamaldehyde-induced cough signaling pathway.

Experimental Protocols

Cinnamaldehyde-Induced Cough in Guinea Pigs

This protocol describes the induction of cough in guinea pigs using aerosolized cinnamaldehyde.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Cinnamaldehyde

  • Vehicle (e.g., 0.9% sterile saline, potentially with a small percentage of a solvent like DMSO if needed for solubility)

  • Whole-body plethysmography chamber equipped with a nebulizer and sound recording equipment

  • Nebulizer capable of generating fine aerosol particles

Procedure:

  • Acclimatization: Acclimatize animals to the experimental environment and handling for several days before the experiment.

  • Animal Placement: Place a conscious and unrestrained guinea pig into the whole-body plethysmography chamber and allow it to acclimate for at least 10 minutes.

  • Baseline Recording: Record baseline respiratory parameters and any spontaneous coughs for a defined period (e.g., 5-10 minutes).

  • Cinnamaldehyde Challenge:

    • Prepare a solution of cinnamaldehyde in the vehicle at the desired concentration (e.g., 20 mM).

    • Aerosolize the cinnamaldehyde solution into the chamber for a fixed duration (e.g., 5 minutes).

  • Cough Recording: Record the number of coughs during the aerosol exposure and for a subsequent observation period (e.g., 5-10 minutes). Coughs can be identified by their characteristic sound and the associated sharp thoracic pressure changes.

  • Data Analysis: Quantify the total number of coughs during the challenge and observation period.

Evaluation of this compound Efficacy

This protocol details the administration of this compound prior to the cinnamaldehyde challenge to assess its antitussive effects.

Materials:

  • This compound (GDC-6599)

  • Vehicle for this compound (appropriate for the route of administration, e.g., 0.5% methylcellulose (B11928114) in sterile saline for intraperitoneal injection)

  • All materials listed in Protocol 1

Procedure:

  • Animal Groups: Divide animals into multiple groups:

    • Vehicle control + Cinnamaldehyde

    • This compound (Dose 1) + Cinnamaldehyde

    • This compound (Dose 2) + Cinnamaldehyde

    • This compound (Dose 3) + Cinnamaldehyde

    • (Optional) Positive control (e.g., a known antitussive) + Cinnamaldehyde

  • This compound Administration:

    • Administer this compound or its vehicle to the respective animal groups via the chosen route (e.g., intraperitoneal, oral).

    • The timing of administration should be based on the pharmacokinetic profile of this compound to ensure peak plasma concentrations during the cinnamaldehyde challenge (e.g., 1 hour pre-challenge).

  • Cinnamaldehyde Challenge and Cough Recording: Follow steps 2-6 as described in Protocol 1.

  • Data Analysis:

    • Compare the number of coughs in the this compound-treated groups to the vehicle control group.

    • Calculate the percentage of cough inhibition for each dose of this compound.

    • Analyze the dose-response relationship.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the antitussive effect of this compound in the cinnamaldehyde-induced cough model.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_challenge Cough Induction & Measurement cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Randomize into Groups (Vehicle, this compound Doses) Animal_Acclimatization->Grouping Dosing Administer Vehicle or this compound Grouping->Dosing Plethysmography Place Animal in Plethysmography Chamber Dosing->Plethysmography (e.g., 1 hr post-dose) Cinnamaldehyde_Aerosol Expose to Cinnamaldehyde Aerosol Plethysmography->Cinnamaldehyde_Aerosol Record_Cough Record Coughs Cinnamaldehyde_Aerosol->Record_Cough Quantify Quantify Cough Count Record_Cough->Quantify Compare Compare Treatment vs. Vehicle Quantify->Compare Dose_Response Analyze Dose-Response Compare->Dose_Response

Workflow for this compound efficacy testing.

Data Presentation

While specific preclinical data for this compound's dose-dependent inhibition of cinnamaldehyde-induced cough is noted in conference proceedings, the detailed quantitative results are not publicly available.[3] Therefore, the following tables present representative data from studies on other TRPA1 antagonists in the cinnamaldehyde-induced cough model in guinea pigs to illustrate the expected outcomes.

Table 1: Cinnamaldehyde-Induced Cough Response in Guinea Pigs (Representative Data)

Treatment GroupNumber of Coughs (Mean ± SEM)
Vehicle (Saline)1.2 ± 0.5
Cinnamaldehyde (20 mM)15.8 ± 2.1

This table illustrates the significant increase in coughs induced by cinnamaldehyde compared to a vehicle control.

Table 2: Effect of a Representative TRPA1 Antagonist on Cinnamaldehyde-Induced Cough (Representative Data)

Treatment GroupDose (mg/kg, i.p.)Number of Coughs (Mean ± SEM)% Inhibition
Vehicle + Cinnamaldehyde-15.8 ± 2.1-
TRPA1 Antagonist + Cinnamaldehyde309.5 ± 1.840%
TRPA1 Antagonist + Cinnamaldehyde1005.2 ± 1.567%
TRPA1 Antagonist + Cinnamaldehyde3002.1 ± 0.987%

This table demonstrates a dose-dependent inhibition of cinnamaldehyde-induced cough by a representative TRPA1 antagonist. Similar dose-dependent effects are reported for this compound.[3]

Conclusion

The cinnamaldehyde-induced cough model in guinea pigs is a robust and clinically relevant method for investigating the role of TRPA1 in cough and for evaluating the efficacy of TRPA1 antagonists. This compound (GDC-6599) has shown promise in this model, demonstrating a dose-dependent reduction in cough, which supports its clinical development for chronic cough. The protocols and representative data provided in these application notes offer a framework for researchers to design and execute studies aimed at discovering and developing novel antitussive therapies targeting the TRPA1 pathway.

References

GDC-6599: A TRPA1 Antagonist for Investigating Neuro-Immune Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-6599 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel predominantly expressed on primary sensory neurons, where it functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants and inflammatory mediators.[2][3][4] Emerging evidence also points to the expression and functional role of TRPA1 in various immune cells, positioning it as a critical node in the interplay between the nervous and immune systems.

Activation of TRPA1 on sensory nerve endings triggers a calcium influx, leading to the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. These neuropeptides can then act on adjacent immune cells, mast cells, and vascular smooth muscle to initiate a local inflammatory response, a process known as "neurogenic inflammation." Furthermore, direct activation of TRPA1 on immune cells can modulate their activity, including cytokine release. This intricate communication network is pivotal in the pathophysiology of various inflammatory and pain-related conditions.

These application notes provide a comprehensive overview of GDC-6599's pharmacological properties and detailed protocols for its use in studying neuro-immune interactions. While GDC-6599 was developed for respiratory diseases and its clinical development for chronic cough was discontinued (B1498344) due to a lack of efficacy, its well-characterized preclinical profile makes it a valuable research tool for elucidating the role of TRPA1 in neuro-immune signaling.

Data Presentation

In Vitro and In Vivo Pharmacological Profile of GDC-6599

The following tables summarize the key quantitative data for GDC-6599, facilitating its application in experimental design.

Table 1: In Vitro Activity of GDC-6599

ParameterSpeciesAssay SystemValueReference
IC50 HumanTRPA1-expressing cells4.4 nM[1]
Selectivity HumanTRPV1, TRPM8, TRPC6No activity observed[1]

Table 2: Preclinical Pharmacokinetics of GDC-6599

SpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)Reference
Mouse411.286[1]
Rat182.0100[1]
Dog2.26.147[1]
Cynomolgus Monkey121.563[1]

Table 3: Predicted Human Pharmacokinetics of GDC-6599

ParameterPredicted ValueReference
Human Dose Projection 13 mg (once daily)[1]
Half-life 5-14 h[1]
Oral Bioavailability 74%[1]

Signaling Pathways and Experimental Workflows

TRPA1 Signaling in Neuro-Immune Communication

The following diagram illustrates the central role of TRPA1 in mediating neuro-immune interactions. Activation of TRPA1 on sensory neurons by various stimuli leads to calcium influx and the release of neuropeptides, which in turn modulate immune cell function. GDC-6599 acts by blocking the initial TRPA1-mediated calcium influx.

TRPA1_Signaling cluster_neuron Sensory Neuron cluster_immune Immune Cell (e.g., Mast Cell, T-cell) TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx GDC-6599 blocks Neuropeptide_release Neuropeptide Release (CGRP, Substance P) Ca_influx->Neuropeptide_release NP_receptor Neuropeptide Receptor Neuropeptide_release->NP_receptor activates Immune_activation Immune Cell Activation NP_receptor->Immune_activation Cytokine_release Cytokine Release (e.g., IL-6, TNF-α) Immune_activation->Cytokine_release Neurogenic_Inflammation Neurogenic Inflammation Cytokine_release->Neurogenic_Inflammation Stimuli Noxious Stimuli (e.g., cinnamaldehyde, inflammatory mediators) Stimuli->TRPA1 Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation FLIPR_assay FLIPR Ca²⁺ Influx Assay (TRPA1-expressing cells) CGRP_release Neuropeptide Release Assay (DRG neuron culture) Cough_model Cinnamaldehyde-Induced Cough Model (Guinea Pig) FLIPR_assay->Cough_model informs Cytokine_assay Cytokine Release Assay (Immune cells or co-culture) Inflammation_model Neurogenic Inflammation Model (e.g., Dermal Blood Flow) Data_analysis Data Analysis and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Cough_model->Data_analysis Inflammation_model->Data_analysis

References

Application Notes and Protocols for In Vitro Electrophysiological Testing of Nedizantrep

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedizantrep (GDC-6599) is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in detecting noxious chemical, thermal, and mechanical stimuli.[2][3][4] Its role in inflammation and pain pathways makes it a significant target for therapeutic intervention in conditions such as chronic cough and other respiratory diseases.[2] These application notes provide detailed protocols for the in vitro electrophysiological characterization of this compound's inhibitory activity on human TRPA1 channels.

The primary technique described is the whole-cell patch-clamp electrophysiology method, a gold-standard for studying ion channel function.[5] This methodology allows for the direct measurement of ion channel currents and provides a robust platform for quantifying the potency and mechanism of action of channel modulators like this compound. The protocols outlined below are designed for use with a heterologous expression system, specifically Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPA1 channel.

Signaling Pathway of TRPA1 Activation and Inhibition by this compound

TRPA1 channels can be activated by a variety of stimuli, including pungent natural compounds like allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde (B126680) from cinnamon.[3] These electrophilic agonists are thought to activate the channel through covalent modification of cysteine and lysine (B10760008) residues in the N-terminal region.[3] Upon activation, the channel opens, leading to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and triggers downstream signaling cascades, ultimately leading to the sensation of pain or irritation. This compound, as a TRPA1 antagonist, is designed to bind to the channel and prevent this opening, thereby blocking the influx of ions and inhibiting the subsequent neuronal signaling.

TRPA1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AITC AITC / Cinnamaldehyde (Agonist) TRPA1_closed TRPA1 (Closed) AITC->TRPA1_closed Binds & Activates This compound This compound (Antagonist) This compound->TRPA1_closed Binds & Inhibits TRPA1_open TRPA1 (Open) This compound->TRPA1_open Binds & Blocks TRPA1_closed->TRPA1_open Conformational Change Cations Ca²⁺, Na⁺ Influx TRPA1_open->Cations Allows Depolarization Membrane Depolarization Cations->Depolarization Causes Signaling Downstream Signaling Depolarization->Signaling Initiates Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology Recording cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Transfection Plating 2. Plate Cells on Coverslips Cell_Culture->Plating Patching 3. Obtain Whole-Cell Configuration Plating->Patching Baseline 4. Record Baseline Current Patching->Baseline Agonist 5. Apply TRPA1 Agonist (AITC) Baseline->Agonist Nedizantrep_App 6. Apply this compound + Agonist Agonist->Nedizantrep_App Washout 7. Washout Nedizantrep_App->Washout Measurement 8. Measure Current Amplitude Dose_Response 9. Construct Dose-Response Curve Measurement->Dose_Response IC50 10. Calculate IC50 Dose_Response->IC50

References

Application Note: Flow Cytometry Analysis of Immune Cells Treated with Nedizantrep

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nedizantrep is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel recognized as a sensor for a wide range of exogenous and endogenous noxious stimuli, playing a crucial role in pain and inflammation.[2] While extensively studied in the nervous system, recent evidence demonstrates the expression and functional role of TRPA1 in various immune cells, including T cells, B cells, monocytes, macrophages, and natural killer (NK) cells.[3][4][5] As a TRPA1 inhibitor, this compound presents a promising tool for investigating the role of this channel in immune regulation and for potential therapeutic modulation of immune responses in diseases with a neuro-inflammatory component.

This application note provides detailed protocols for the analysis of major immune cell populations treated with this compound using flow cytometry. The described methods enable researchers to perform immunophenotyping of key cell surface markers and quantify intracellular cytokine production to elucidate the effects of this compound on immune cell function.

Principle

The functional modulation of immune cells by this compound is assessed by quantifying changes in cell surface marker expression and intracellular cytokine levels. Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and treated with this compound. Following treatment, cells are stained with a panel of fluorescently-labeled antibodies targeting specific cell lineage and activation markers. For intracellular cytokine analysis, cells are stimulated in the presence of a protein transport inhibitor prior to fixation, permeabilization, and staining. Multi-color flow cytometry is then used to identify and quantify different immune cell subsets and their functional state.

Materials and Reagents

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • FACS Tubes (5 mL polystyrene round-bottom tubes)

  • Cell Staining Buffer

  • Fc Block

  • Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)

  • Live/Dead Fixable Viability Dye

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

Table 1: Recommended Antibody Panel for Immunophenotyping

Target MarkerFluorochromeCell Population
CD3PerCP-Cy5.5T Cells
CD4APCHelper T Cells
CD8PE-Cy7Cytotoxic T Cells
CD19FITCB Cells
CD56PENK Cells
CD14APC-H7Monocytes
CD69BV421Early Activation Marker
CD25BV510Activation Marker (Tregs)
IFN-γAF488Pro-inflammatory Cytokine
TNF-αAF647Pro-inflammatory Cytokine
IL-2BV605T Cell Growth Factor
IL-10BV711Anti-inflammatory Cytokine

Experimental Protocols

Protocol 1: Preparation and Treatment of PBMCs with this compound
  • Isolate PBMCs from fresh human whole blood using density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into FACS tubes.

  • Prepare a stock solution of this compound in DMSO and further dilute to the desired working concentrations in complete RPMI-1640 medium.

  • Add the diluted this compound or vehicle control (DMSO) to the cell suspensions. A typical concentration range for in vitro studies could be 0.1 µM to 10 µM.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

Protocol 2: Cell Surface Marker Staining
  • After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 2 mL of Cell Staining Buffer and centrifuge again.

  • Resuspend the cell pellet in 100 µL of Cell Staining Buffer.

  • Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes at room temperature.

  • Without washing, add the cocktail of fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14, CD69, CD25) at pre-titrated optimal concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Cell Staining Buffer.

  • Resuspend the cells in 500 µL of Cell Staining Buffer for flow cytometry analysis.

Protocol 3: Intracellular Cytokine Staining
  • Following this compound treatment, add PMA (50 ng/mL) and Ionomycin (1 µg/mL) to the cell cultures for stimulation.

  • Add Brefeldin A (10 µg/mL) for the final 4-6 hours of incubation to block cytokine secretion.

  • Harvest the cells and perform cell surface staining as described in Protocol 2 (steps 1-7).

  • After the final wash of the surface staining, resuspend the cells in 250 µL of Fixation Buffer and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with 2 mL of Permeabilization Wash Buffer and centrifuge at 500 x g for 5 minutes.

  • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Wash Buffer containing the cocktail of anti-cytokine antibodies (e.g., IFN-γ, TNF-α, IL-2, IL-10).

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with 2 mL of Permeabilization Wash Buffer.

  • Resuspend the cells in 500 µL of Cell Staining Buffer for flow cytometry analysis.

Data Presentation

The following tables present hypothetical data on the effects of this compound on immune cell populations.

Table 2: Effect of this compound on the Frequency of Major Immune Cell Subsets

Treatment% CD3+ T Cells% CD19+ B Cells% CD56+ NK Cells% CD14+ Monocytes
Vehicle Control45.2 ± 3.110.5 ± 1.212.8 ± 1.520.3 ± 2.5
This compound (1 µM)44.8 ± 2.910.2 ± 1.113.1 ± 1.820.9 ± 2.8
This compound (10 µM)45.5 ± 3.510.8 ± 1.412.5 ± 1.621.1 ± 2.6

Table 3: Effect of this compound on T Cell Activation Markers

Treatment% CD69+ in CD4+ T Cells% CD25+ in CD4+ T Cells% CD69+ in CD8+ T Cells
Vehicle Control25.6 ± 2.815.3 ± 1.930.1 ± 3.2
This compound (1 µM)18.2 ± 2.111.5 ± 1.522.5 ± 2.5
This compound (10 µM)12.4 ± 1.5 8.7 ± 1.115.8 ± 1.9**
p < 0.05, ** p < 0.01 compared to vehicle control

Table 4: Effect of this compound on Intracellular Cytokine Production in CD4+ T Cells

Treatment% IFN-γ+% TNF-α+% IL-2+% IL-10+
Vehicle Control15.8 ± 1.720.3 ± 2.212.1 ± 1.45.2 ± 0.8
This compound (1 µM)10.5 ± 1.214.1 ± 1.68.5 ± 1.15.5 ± 0.9
This compound (10 µM)6.2 ± 0.9 8.7 ± 1.15.3 ± 0.7**5.8 ± 1.0
p < 0.05, ** p < 0.01 compared to vehicle control

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedures cluster_analysis Data Acquisition and Analysis PBMC_isolation PBMC Isolation Cell_culture Cell Culture (1x10^6 cells/mL) PBMC_isolation->Cell_culture Treatment This compound Treatment (24-48h) Cell_culture->Treatment Surface_staining Cell Surface Staining Treatment->Surface_staining Stimulation PMA/Ionomycin + Brefeldin A (for cytokine analysis) Treatment->Stimulation Flow_cytometry Flow Cytometry Acquisition Surface_staining->Flow_cytometry Fix_perm Fixation and Permeabilization Stimulation->Fix_perm Intracellular_staining Intracellular Cytokine Staining Fix_perm->Intracellular_staining Intracellular_staining->Flow_cytometry Data_analysis Data Analysis (Gating and Quantification) Flow_cytometry->Data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPA1 TRPA1 Channel Ca_influx Ca2+ Influx TRPA1->Ca_influx This compound This compound This compound->TRPA1 Inhibition Signaling_cascade Downstream Signaling (e.g., Calcineurin, NFAT) Ca_influx->Signaling_cascade Gene_transcription Gene Transcription (Activation Markers, Cytokines) Signaling_cascade->Gene_transcription

References

Troubleshooting & Optimization

Technical Support Center: GDC-6599 and Aldehyde Oxidase Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolism of compounds by aldehyde oxidase (AO), drawing key lessons from the development of GDC-6599.

Frequently Asked Questions (FAQs)

Q1: Is GDC-6599 expected to be metabolized by aldehyde oxidase (AO) in human liver microsomes?

A1: No. GDC-6599 was specifically designed to be a poor substrate for aldehyde oxidase.[1][2][3][4] During its development, predecessor compounds showed significant metabolism by AO, leading to a metabolite responsible for adverse anticoagulation effects.[1][3][5] The chemical structure of GDC-6599 was optimized to block this metabolic pathway, thereby "derisking" the compound from this toxicity.[1][2][3][4]

Q2: Why was aldehyde oxidase metabolism a concern for the predecessors of GDC-6599?

A2: The AO-mediated metabolism of predecessor compounds led to the formation of a metabolite (2-M1) that possesses a pharmacophore similar to known anticoagulants like coumarins.[1][3][5] This metabolite was hypothesized to disrupt the vitamin K redox cycle, leading to a prolongation of coagulation parameters observed in preclinical toxicity studies.[5]

Q3: My compound shows significant clearance in human liver cytosol but not in microsomes. Could aldehyde oxidase be responsible?

A3: This is a strong indication of AO-mediated metabolism. Aldehyde oxidase is primarily a cytosolic enzyme.[6][7][8] While human liver microsome (HLM) preparations can have some residual cytosolic contamination, a pronounced difference in clearance between hepatocytes or liver cytosol and HLMs points towards a cytosolic enzyme like AO being responsible for the metabolism.[7][8][9]

Q4: What are the key differences between cytochrome P450 (CYP) and aldehyde oxidase (AO) mediated metabolism?

A4: Key differences are summarized in the table below. A primary diagnostic feature is the cofactor requirement: CYP enzymes are NADPH-dependent and are located in the endoplasmic reticulum (microsomal fraction), whereas AO is a cytosolic enzyme that does not require NADPH.[7]

Troubleshooting Guide for Investigating AO Metabolism

This guide is intended for researchers evaluating their own compounds for potential aldehyde oxidase liability, using the GDC-6599 program as a case study in mitigating AO-related risks.

Issue/Observation Potential Cause Troubleshooting Steps & Recommendations
High discrepancy in metabolic rate between liver cytosol/hepatocytes and microsomes. The compound is likely a substrate for a cytosolic enzyme, such as aldehyde oxidase (AO).1. Confirm AO Involvement: Perform an AO reaction phenotyping assay using human liver cytosol.[6] 2. Use an AO-specific inhibitor: Incubate the compound with human liver cytosol in the presence and absence of a known AO inhibitor, such as menadione (B1676200) (100 µM). A significant reduction in metabolism in the presence of the inhibitor confirms AO's role.[6][10] 3. Positive Control: Include a known AO substrate (e.g., phthalazine, carbazeran) as a positive control to ensure the assay is performing correctly.[6][10]
Metabolism is observed, but the metabolite profile is unexpected. The oxygen incorporated into the metabolite can help determine the enzymatic source.Source of Oxygen Experiment: Determine if the incorporated oxygen atom comes from water or molecular oxygen (O2). AO-mediated reactions utilize water as the oxygen source, whereas CYP-catalyzed reactions use molecular oxygen. This can be confirmed using heavy-labeled water (H₂¹⁸O).[11]
Compound is stable in preclinical species (e.g., dog) but shows high clearance in human in vitro systems. Significant species differences exist in AO activity. Dogs, for instance, lack significant hepatic aldehyde oxidase activity.[8]1. Select Relevant Species: Use in vitro models from species known to have functional AO that is comparable to humans (e.g., monkeys, rats) for metabolic studies.[11] 2. Human-Centric Assays: Rely on human-derived test systems (liver cytosol, hepatocytes) for primary clearance predictions.
A metabolite is suspected of causing off-target toxicity. A structurally similar pharmacophore to known toxic compounds may be generated via metabolism. The predecessor to GDC-6599 formed a metabolite with a hypoxanthine (B114508) pharmacophore similar to anticoagulants.[5]1. Metabolite Identification: Identify the structure of the major metabolites formed. 2. Structural Alert Analysis: Analyze the metabolite structures for any known toxicophores or similarities to compounds with known liabilities. 3. Block the "Metabolic Soft Spot": If a problematic metabolite is identified, consider medicinal chemistry strategies to block the site of metabolism. In the case of GDC-6599's development, a methyl group was introduced to prevent the AO-mediated oxidation.[5]

Data Summary

While specific quantitative kinetic data for GDC-6599 metabolism by AO is not publicly available (as it was designed to be a non-substrate), the following table provides a general comparison of enzymatic characteristics relevant to troubleshooting metabolic pathways.

Parameter Cytochrome P450 (CYP) Enzymes Aldehyde Oxidase (AO)
Subcellular Location Endoplasmic Reticulum (Microsomal Fraction)Cytosol[6][7][8]
Cofactor Requirement NADPHNone (Molybdenum cofactor is part of the enzyme)[6][7]
Oxygen Source Molecular Oxygen (O₂)Water (H₂O)
Common Inhibitor 1-aminobenzotriazole (broad-spectrum)Menadione[10]
Activity in Dog PresentDeficient/Absent[8]

Experimental Protocols

Protocol: Aldehyde Oxidase Reaction Phenotyping Assay

This protocol is a generalized procedure to determine if a test compound is a substrate of aldehyde oxidase.

  • Test System Preparation:

    • Use pooled human liver cytosol, which is commercially available. Thaw on ice before use.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Reaction Mixture Preparation:

    • Prepare two sets of reaction mixtures.

      • Set A (Control): Reaction buffer, human liver cytosol (e.g., 0.5-1.0 mg/mL final protein concentration), and the test compound (e.g., 1 µM final concentration).

      • Set B (Inhibition): Same as Set A, but also include a specific AO inhibitor, 100 µM menadione (final concentration).[6][10]

    • A positive control substrate (e.g., 10 µM phthalazine) should be run in parallel to confirm enzyme activity and inhibition.

  • Incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (or positive control).

    • Incubate at 37°C. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[6]

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to measure the depletion of the parent compound over time.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the intrinsic clearance (CLint) and half-life (t½).

    • A significant decrease in clearance in the presence of menadione confirms that the compound is an AO substrate.

Visualizations

GDC_Predecessor_Metabolism cluster_predecessor Predecessor Compound cluster_metabolism Metabolism cluster_metabolite Metabolite & Toxicity Predecessor Predecessor Compound AO Aldehyde Oxidase (AO) (Human Liver Cytosol) Predecessor->AO + H₂O Metabolite Metabolite 2-M1 (Anticoagulant Pharmacophore) AO->Metabolite Oxidation Toxicity Adverse Effect: Prolongation of Coagulation Metabolite->Toxicity

Caption: Metabolic pathway of GDC-6599's predecessors leading to toxicity.

AO_Troubleshooting_Workflow Start Start: New Compound Metabolism Study Incubate Incubate with Human Liver Microsomes (HLM) and Cytosol Start->Incubate Compare Compare HLM vs. Cytosol Clearance Incubate->Compare HLM_High High HLM Clearance: Likely CYP-mediated Compare->HLM_High HLM >> Cytosol Cytosol_High High Cytosol Clearance: Suspect AO Involvement Compare->Cytosol_High Cytosol >> HLM End End of AO Assessment HLM_High->End Inhibitor_Assay Perform Cytosol Assay with AO Inhibitor (Menadione) Cytosol_High->Inhibitor_Assay Inhibited Metabolism Inhibited? Inhibitor_Assay->Inhibited AO_Substrate Conclusion: Compound is an AO Substrate Assess Liability Inhibited->AO_Substrate Yes Not_AO Conclusion: Metabolism by another non-CYP, non-AO enzyme Inhibited->Not_AO No AO_Substrate->End Not_AO->End

Caption: Workflow for troubleshooting potential aldehyde oxidase metabolism.

References

Off-target effects of Nedizantrep at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Nedizantrep (GDC-6599). The following resources are designed to help anticipate and address potential issues related to off-target effects, particularly when using the compound at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a nonselective cation channel primarily expressed in sensory neurons, where it functions as a sensor for a wide range of exogenous and endogenous irritants, contributing to pain, itch, and respiratory conditions.[3][4] this compound exerts its effects by inhibiting the activation of the TRPA1 channel.

Q2: Are there any known clinically relevant off-target effects of this compound?

A2: During preclinical development, a significant off-target effect was identified for predecessor molecules of this compound, which was a profound prolongation of coagulation parameters.[3] This was found to be caused by a metabolite generated by aldehyde oxidase (AO), which possesses a pharmacophore similar to known anticoagulants.[3] this compound (GDC-6599) was specifically designed to block this AO-mediated metabolism, which significantly ameliorated these coagulation effects.[1][2][3] However, researchers should be aware of this potential liability, especially in long-term in vivo studies or when using high concentrations.

Q3: My cells are showing a phenotype that is not consistent with TRPA1 inhibition. What should I do?

A3: First, confirm that the observed phenotype is not due to experimental artifacts. If the results are reproducible, it is possible that at the concentration you are using, this compound is interacting with one or more off-target proteins. It is recommended to perform a dose-response experiment to determine if the unexpected phenotype is only apparent at higher concentrations. Additionally, consider performing experiments in cells that do not express TRPA1 to see if the effect persists. If it does, this is strong evidence for an off-target effect. The troubleshooting guides and experimental protocols in this document provide a framework for investigating potential off-target interactions.

Q4: How selective is this compound against other TRP channels?

A4: Preclinical data indicates that this compound is selective for TRPA1 and does not show activity against other related TRP channels such as TRPV1, TRPM8, or TRPC6.[1]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Cytotoxicity
  • Possible Cause: At high concentrations, this compound may be inhibiting off-target kinases or other proteins essential for cell survival or proliferation.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a wide-range dose-response experiment to determine the concentration at which the unexpected effect is observed. Compare this to the known IC50 for TRPA1 inhibition.

    • Control Cell Line: Use a cell line that does not express TRPA1 to determine if the effect is independent of the intended target.

    • Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging TRPA1 at the expected concentrations in your cellular system.

    • Off-Target Profiling: If the effect persists and is concentration-dependent, consider broader off-target profiling, such as a kinase panel screen, to identify potential unintended targets.

Issue 2: Inconsistent or Irreproducible Results
  • Possible Cause: Issues with compound stability, solubility, or experimental variability.

  • Troubleshooting Steps:

    • Compound Integrity: Ensure the proper storage and handling of your this compound stock solutions. Prepare fresh dilutions for each experiment.

    • Solubility: Visually inspect your working solutions for any signs of precipitation, especially at high concentrations. If solubility is an issue, you may need to adjust the solvent or use a lower concentration.

    • Experimental Controls: Ensure that all appropriate vehicle controls are included in your experiments and that experimental conditions are kept consistent between replicates.

Issue 3: In Vivo Studies Show Bleeding or Altered Coagulation
  • Possible Cause: Although designed to minimize this effect, high concentrations or long-term exposure to this compound or its metabolites could potentially interfere with the coagulation cascade.

  • Troubleshooting Steps:

    • Monitor Coagulation Parameters: In animal studies, monitor key coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).

    • Metabolite Analysis: If coagulation effects are observed, consider analyzing plasma samples for the presence of the anticoagulant-like metabolite.

    • Dose Adjustment: Determine if the effect is dose-dependent and if a lower dose that still achieves TRPA1 antagonism can be used.

Data Presentation

On-Target Potency of this compound
TargetAssay TypeSpeciesIC50 (nM)
TRPA1Calcium InfluxHuman5.3[2]
TRPA1Calcium InfluxCHO Cells20[2]
TRPA1Not SpecifiedHuman4.4[1]
TRPA1Calcium InfluxRat18[2]
TRPA1Calcium InfluxDog29[2]
TRPA1Calcium InfluxMonkey22[2]
TRPA1Calcium InfluxGuinea Pig46[2]
Hypothetical Off-Target Kinase Profile of this compound at 10 µM

Disclaimer: The following data is hypothetical and for illustrative purposes only. Comprehensive kinase screening data for this compound is not publicly available.

Kinase Target% Inhibition at 10 µM
Kinase A> 90%
Kinase B75%
Kinase C55%
Kinase D< 10%
... (400+ other kinases)< 10%
Hypothetical Off-Target Receptor Binding Profile of this compound at 10 µM

Disclaimer: The following data is hypothetical and for illustrative purposes only. Comprehensive receptor binding data for this compound is not publicly available.

Receptor Target% Inhibition at 10 µM
Receptor X85%
Receptor Y60%
Receptor Z< 20%
... (90+ other receptors)< 20%

Mandatory Visualizations

G cluster_0 Troubleshooting Unexpected Phenotype Start Unexpected Phenotype Observed Reproducible Is the result reproducible? Start->Reproducible DoseResponse Perform Dose-Response Experiment Reproducible->DoseResponse Yes CheckProtocol Review Experimental Protocol and Compound Stability Reproducible->CheckProtocol No HighConc Effect only at high concentrations? DoseResponse->HighConc TRPA1_Null Test in TRPA1-null cell line HighConc->TRPA1_Null Yes OnTarget Likely On-Target or Complex Biology HighConc->OnTarget No EffectPersists Does the effect persist? TRPA1_Null->EffectPersists OffTarget Strong evidence for Off-Target Effect EffectPersists->OffTarget Yes EffectPersists->OnTarget No

Caption: Troubleshooting workflow for an unexpected phenotype.

G cluster_1 Aldehyde Oxidase-Mediated Off-Target Effect This compound This compound Predecessor AO Aldehyde Oxidase (AO) Metabolism This compound->AO Metabolite Anticoagulant-like Metabolite AO->Metabolite Coagulation Inhibition of Coagulation Factors Metabolite->Coagulation Effect Prolonged Coagulation Time (e.g., increased PT/aPTT) Coagulation->Effect GDC6599 This compound (GDC-6599) (AO site blocked) ReducedMetabolism Reduced AO Metabolism GDC6599->ReducedMetabolism

Caption: Pathway of a known this compound off-target effect.

G cluster_2 Experimental Workflow for Off-Target Identification Start Unexpected Phenotype InSilico In Silico Analysis (e.g., target prediction) Start->InSilico BroadScreen Broad Panel Screening Start->BroadScreen HitValidation Hit Validation InSilico->HitValidation KinaseScreen Kinase Panel Screen BroadScreen->KinaseScreen ReceptorScreen Receptor Binding Screen BroadScreen->ReceptorScreen KinaseScreen->HitValidation ReceptorScreen->HitValidation CETSA Cellular Thermal Shift Assay (CETSA) HitValidation->CETSA OrthogonalAssay Orthogonal Functional Assay HitValidation->OrthogonalAssay Conclusion Confirmation of Off-Target Interaction CETSA->Conclusion OrthogonalAssay->Conclusion

Caption: Workflow for identifying off-target interactions.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling
  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases at a high concentration (e.g., 10 µM).

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a 100X working solution (e.g., 1 mM) in DMSO.

    • Assay Plate Preparation: In a multi-well assay plate, add the appropriate buffer, kinase, and substrate for each kinase in the panel.

    • Compound Addition: Add the 100X working solution of this compound to the assay wells to achieve a final concentration of 10 µM. Include a DMSO vehicle control.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for the recommended time at the appropriate temperature.

    • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, TR-FRET).

    • Data Analysis: Calculate the percent inhibition of each kinase by comparing the signal in the this compound-treated wells to the DMSO control wells.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the engagement of this compound with its intended target (TRPA1) or a potential off-target in a cellular context.

  • Methodology:

    • Cell Treatment: Culture cells expressing the target protein and treat them with a range of concentrations of this compound or a vehicle control for a specified time.

    • Heating: Transfer the cell suspensions to PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Supernatant Collection: Collect the supernatant containing the soluble proteins.

    • Detection: Analyze the amount of the target protein in the soluble fraction by Western blot or another protein detection method.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Aldehyde Oxidase (AO) Metabolite Identification
  • Objective: To determine if this compound is metabolized by aldehyde oxidase in vitro.

  • Methodology:

    • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver cytosol (a source of AO), a buffer (e.g., potassium phosphate), and this compound at the desired concentration.

    • Control Reactions: Prepare parallel reactions including a negative control without cytosol and a positive control with a known AO substrate. To confirm AO activity, include a reaction with a specific AO inhibitor (e.g., menadione).

    • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).

    • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

    • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound (this compound) and any potential metabolites.

    • Data Analysis: Compare the metabolite profile of the complete reaction to the control reactions. A decrease in the parent compound and the appearance of a metabolite that is absent or significantly reduced in the presence of the AO inhibitor indicates that this compound is a substrate for aldehyde oxidase.

References

Troubleshooting GDC-6599 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GDC-6599. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with GDC-6599, leading to variability in results.

Question: I am observing high variability in my in vitro cell-based assay results with GDC-6599. What are the potential causes and solutions?

Answer:

Variability in in vitro assays with GDC-6599, a potent TRPA1 antagonist, can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Compound Solubility and Stability:

    • Problem: GDC-6599 may precipitate out of solution in your culture media, leading to inconsistent effective concentrations.

    • Solution:

      • Ensure complete solubilization of the GDC-6599 stock solution in a suitable solvent like DMSO.

      • When diluting into aqueous media, do so fresh for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

      • Visually inspect for any precipitation after dilution into your final assay buffer.

      • Consider the use of a solubility-enhancing agent if precipitation is a persistent issue, but validate that the agent itself does not interfere with the assay.

  • Cell Health and Passage Number:

    • Problem: Inconsistent cell health, high passage numbers, or variable cell density can alter TRPA1 expression levels and cellular responses.

    • Solution:

      • Use cells within a consistent and low passage number range.

      • Ensure cells are healthy and have a consistent seeding density across all wells and experiments.

      • Regularly check for mycoplasma contamination.

  • Agonist Selection and Preparation:

    • Problem: The choice and handling of the TRPA1 agonist used to challenge the cells can significantly impact results. Some agonists are unstable or can lead to receptor desensitization.

    • Solution:

      • Use a stable and well-characterized TRPA1 agonist, such as AITC (Allyl isothiocyanate) or cinnamaldehyde.

      • Prepare fresh agonist solutions for each experiment from a reliable stock.

      • Optimize the agonist concentration to elicit a robust but sub-maximal response to allow for clear observation of antagonist effects.

  • Assay Conditions:

    • Problem: Minor variations in incubation times, temperature, or plate reader settings can introduce variability.

    • Solution:

      • Standardize all incubation times and temperatures.

      • Ensure consistent plate reader settings (e.g., excitation/emission wavelengths, read times) across all experiments.

Below is a logical workflow for troubleshooting in vitro assay variability:

start High In Vitro Variability Observed check_solubility Check GDC-6599 Solubility & Stability start->check_solubility check_cells Assess Cell Health & Passage check_solubility->check_cells If solubility is confirmed resolve_solubility Prepare Fresh Solutions / Use Solubilizing Agent check_solubility->resolve_solubility If precipitation is observed check_agonist Evaluate Agonist Preparation & Concentration check_cells->check_agonist If cells are healthy resolve_cells Use Low Passage Cells / Standardize Seeding check_cells->resolve_cells If cell issues are found check_conditions Review Assay Conditions check_agonist->check_conditions If agonist is consistent resolve_agonist Use Fresh Agonist / Optimize Concentration check_agonist->resolve_agonist If agonist issues are suspected resolve_conditions Standardize Incubation & Reader Settings check_conditions->resolve_conditions If variations are found end Consistent Results Achieved check_conditions->end If conditions are standardized resolve_solubility->check_cells resolve_cells->check_agonist resolve_agonist->check_conditions resolve_conditions->end

Troubleshooting workflow for in vitro assay variability.

Question: My in vivo animal study results with GDC-6599 are inconsistent. What should I investigate?

Answer:

In vivo studies introduce additional layers of complexity. Here are key areas to examine for sources of variability:

  • Drug Formulation and Administration:

    • Problem: Inconsistent formulation or administration of GDC-6599 can lead to variable drug exposure.

    • Solution:

      • Ensure a homogenous and stable formulation. If using a suspension, ensure it is well-mixed before each administration.

      • Use precise and consistent administration techniques (e.g., oral gavage, intraperitoneal injection) across all animals.

  • Animal Health and Husbandry:

    • Problem: Underlying health issues, stress, or variations in housing conditions can affect drug metabolism and physiological responses.

    • Solution:

      • Ensure all animals are healthy and acclimatized to the experimental conditions.

      • Maintain consistent housing conditions (e.g., light-dark cycle, temperature, diet).

  • Model-Specific Variability:

    • Problem: The animal model itself may have inherent variability in the response being measured (e.g., cough models).

    • Solution:

      • Ensure the model is well-established and validated in your hands.

      • Use appropriate sample sizes to account for inherent biological variability.

      • Consider using a positive control to ensure the model is responding as expected.

Frequently Asked Questions (FAQs)

What is the mechanism of action of GDC-6599?

GDC-6599 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and acts as a sensor for a variety of noxious stimuli, including chemical irritants and inflammatory mediators.[1][2] By blocking the activation of TRPA1, GDC-6599 can inhibit the signaling pathways involved in pain, neurogenic inflammation, and respiratory reflexes like cough.

What is the known off-target activity of GDC-6599?

Early lead compounds in the series from which GDC-6599 was derived showed off-target effects, specifically prolongation of coagulation parameters.[1][2] This was hypothesized to be due to a metabolite formed by aldehyde oxidase (AO).[1][2][3] GDC-6599 was specifically optimized to block this AO-mediated metabolism, resulting in minimal effects on coagulation.[2][3] It has been shown to be selective for TRPA1 over other TRP channels like TRPV1, TRPM8, and TRPC6.[4]

What are the recommended storage and handling conditions for GDC-6599?

For optimal stability, GDC-6599 should be stored as a solid at -20°C. Stock solutions in solvents like DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.

Data Presentation

Table 1: In Vitro Potency of GDC-6599

SpeciesIC50 (nM)
Human4.4[4]

Table 2: Preclinical Pharmacokinetics of GDC-6599

SpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Mouse411.286
Rat182.0100
Dog2.26.147
Cynomolgus Monkey121.563

Data from preclinical studies presented by Genentech Inc.[4]

Experimental Protocols

Detailed Methodology: In Vitro Calcium Flux Assay

This protocol describes a cell-based calcium flux assay to measure the antagonist activity of GDC-6599 on TRPA1 channels.

  • Cell Culture:

    • Culture HEK293 cells stably expressing human TRPA1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of GDC-6599 in 100% DMSO.

    • Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.

  • Calcium Indicator Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the GDC-6599 dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

    • Prepare a solution of a TRPA1 agonist (e.g., AITC at a concentration that elicits an EC80 response).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure baseline fluorescence for 10-20 seconds.

    • Add the agonist solution to all wells simultaneously using the plate reader's injection system.

    • Immediately begin measuring the change in fluorescence over time (typically 2-3 minutes).

  • Data Analysis:

    • The antagonist effect of GDC-6599 is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the agonist-only control.

    • Calculate the percent inhibition for each concentration of GDC-6599 and plot a dose-response curve to determine the IC50 value.

start Start: Plate TRPA1-expressing cells dye_loading Load cells with calcium indicator dye start->dye_loading wash1 Wash cells to remove excess dye dye_loading->wash1 add_gdc6599 Add GDC-6599 dilutions and incubate wash1->add_gdc6599 read_baseline Measure baseline fluorescence in plate reader add_gdc6599->read_baseline add_agonist Inject TRPA1 agonist read_baseline->add_agonist read_response Measure fluorescence response add_agonist->read_response analyze Analyze data and calculate IC50 read_response->analyze end End analyze->end

Workflow for an in vitro calcium flux assay.

Detailed Methodology: Western Blot for TRPA1 Target Engagement (Conceptual)

This protocol outlines a conceptual approach to assess the engagement of GDC-6599 with the TRPA1 channel in a cellular context by examining downstream signaling events, such as the phosphorylation of proteins involved in TRPA1 signaling.

  • Cell Culture and Treatment:

    • Culture TRPA1-expressing cells to near confluence in 6-well plates.

    • Treat the cells with various concentrations of GDC-6599 for a predetermined time (e.g., 30 minutes).

    • Stimulate the cells with a TRPA1 agonist (e.g., AITC) for a short period (e.g., 5-15 minutes) to induce downstream signaling. Include appropriate vehicle and agonist-only controls.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and heating.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a downstream marker of TRPA1 activation (e.g., phospho-p38 MAPK or phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total p38 MAPK or total ERK) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. A reduction in agonist-induced phosphorylation in the presence of GDC-6599 would indicate target engagement.

Signaling Pathway

The following diagram illustrates the signaling pathway of TRPA1 activation and its inhibition by GDC-6599.

cluster_membrane Cell Membrane trpa1 TRPA1 Channel ca_influx Ca2+ Influx trpa1->ca_influx stimuli Noxious Stimuli (e.g., AITC, Cinnamaldehyde) stimuli->trpa1 activates gdc6599 GDC-6599 gdc6599->trpa1 inhibits downstream Downstream Signaling (e.g., p38 MAPK, ERK activation) ca_influx->downstream response Cellular Response (e.g., Neurotransmitter Release, Cough Reflex) downstream->response

TRPA1 signaling pathway and inhibition by GDC-6599.

References

Optimizing Nedizantrep Dosage for Rodent Models of Pain: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Nedizantrep (GDC-6599) in rodent models of pain. While specific dose-efficacy data for this compound in published pain studies are limited, this resource compiles available information on its pharmacology, pharmacokinetics, and general protocols for TRPA1 antagonists in pain research to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in pain?

A1: this compound, also known as GDC-6599, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel highly expressed on primary sensory neurons (nociceptors) that acts as a sensor for a wide range of noxious stimuli, including environmental irritants and endogenous molecules produced during tissue injury and inflammation.[1][2] By blocking the activation of TRPA1, this compound can prevent the depolarization of nociceptors, thereby reducing the transmission of pain signals. Its development has been noted for applications in both neuropathic pain and respiratory diseases.[1][2]

Q2: What are the key advantages of this compound (GDC-6599) over earlier TRPA1 antagonists?

A2: A significant advantage of this compound is its optimized safety profile. Earlier TRPA1 antagonists were associated with a risk of prolonged blood coagulation.[1][2][3] This was hypothesized to be caused by a metabolite generated by the enzyme aldehyde oxidase (AO).[3][4] this compound was specifically designed to block this AO-mediated metabolism, which has been shown to ameliorate the coagulation effects observed in preclinical studies.[3][4]

Q3: Is there established efficacy data for this compound in rodent models of pain?

A3: While this compound has been described as having "strong in vivo target engagement in rodent models,"[1][2] specific public data on its efficacy in inflammatory or neuropathic pain models is scarce. Research on other selective TRPA1 antagonists, such as AMG0902, has shown limited efficacy in reversing mechanical hypersensitivity in models like Complete Freund's Adjuvant (CFA)-induced inflammatory pain and spinal nerve ligation (SNL)-induced neuropathic pain, despite achieving plasma concentrations well above the in vivo IC90.[5] This suggests that high target coverage may be necessary, or that TRPA1's role in these specific models of mechanical hypersensitivity might be complex.[5]

Q4: What are the reported pharmacokinetic properties of this compound in rodents?

A4: this compound has demonstrated good oral bioavailability in preclinical species. The reported pharmacokinetic parameters are summarized in the table below.[6]

Q5: What potential adverse effects should I monitor for when using this compound or other TRPA1 antagonists in rodents?

A5: While this compound was developed to avoid the coagulation issues of its predecessors, it is still prudent to be aware of potential class-related effects of TRPA1 antagonists.[4] For some TRPA1 antagonists, dose-dependent reductions in rearing behavior have been observed, which could indicate sedative effects at higher concentrations.[5] General health monitoring of the animals, including body weight and food intake, is always recommended.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (GDC-6599) in Rodents
SpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Rat182.0100
Mouse411.286
[6]
Table 2: Summary of Efficacy of a Selective TRPA1 Antagonist (AMG0902) in Rat Pain Models
Pain ModelTreatmentEfficacy in Reversing Mechanical Hypersensitivity
CFA-induced Inflammatory PainAMG0902 (300 mg/kg)21% reduction (p < 0.05)
Spinal Nerve Ligation (SNL)AMG0902No significant effect
[5]
Note: This data is for AMG0902, another selective TRPA1 antagonist, as specific efficacy data for this compound in these models is not publicly available. This information may help in designing dose-ranging studies for this compound.

Experimental Protocols

Protocol 1: Formulation of a TRPA1 Antagonist for Oral Gavage

While a specific formulation for this compound has not been published, a common vehicle for oral administration of similar small molecules in rodents can be adapted.

Objective: To prepare a solution or suspension of a TRPA1 antagonist for oral gavage in rodents.

Materials:

  • TRPA1 Antagonist (e.g., this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Corn Oil

Procedure (Example Vehicle):

  • For a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

  • First, dissolve the required amount of the TRPA1 antagonist in DMSO.

  • In a separate tube, add the PEG300.

  • Add the drug-DMSO solution to the PEG300 and vortex thoroughly.

  • Add the Tween-80 and mix until the solution is uniform.

  • Finally, add the saline to reach the final volume and mix well.

  • Alternatively, for compounds with poor aqueous solubility, a formulation of 10% DMSO in 90% corn oil can be considered.

  • The final formulation should be a clear solution or a uniform suspension. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.

Protocol 2: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA) in Rats

Objective: To induce a model of persistent inflammatory pain.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Tuberculin syringe with a 27-30 gauge needle

  • Isoflurane anesthesia

Procedure:

  • Briefly anesthetize the rat using isoflurane.

  • Inject 100-150 µL of CFA into the plantar surface of one hind paw.

  • Monitor the animal until it has fully recovered from anesthesia.

  • Inflammation, characterized by paw edema and redness, will develop over the next 24 hours.

  • Behavioral testing for mechanical allodynia and thermal hyperalgesia can typically begin 24 hours post-injection and will persist for several weeks.

Protocol 3: Oral Gavage Administration in a Rat

Objective: To administer a precise oral dose of the formulated compound.

Materials:

  • Rat to be dosed

  • Prepared drug formulation

  • Appropriately sized syringe (e.g., 1 mL or 3 mL)

  • 16-18 gauge, 2-3 inch curved, ball-tipped gavage needle

Procedure:

  • Weigh the rat to calculate the correct dosing volume. A common dosing volume is 5-10 mL/kg.

  • Gently restrain the rat, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus (a slight swallowing motion may be felt), slowly administer the formulation.

  • Withdraw the needle gently along the same path of insertion.

  • Monitor the animal for a few minutes post-gavage for any signs of respiratory distress.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Compound precipitates out of solution during formulation. - Poor solubility of the compound in the chosen vehicle.- Incorrect order of solvent addition.- Try a different vehicle composition (e.g., increase the percentage of co-solvents like PEG300 or use an oil-based vehicle).- Use sonication or gentle warming to aid dissolution (check compound stability first).- Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components.
High variability in behavioral pain readouts. - Inconsistent drug administration (e.g., incorrect gavage technique).- Insufficient habituation of animals to the testing environment.- Circadian rhythm effects on pain perception.- Ensure all personnel are proficient in oral gavage; improper administration can cause stress, affecting results.- Habituate animals to the testing room and equipment for at least 2-3 days before baseline testing.- Conduct behavioral testing at the same time each day.
Lack of efficacy in a pain model. - Insufficient dose or target engagement.- The specific pain pathway in the model is not significantly modulated by TRPA1.- Poor oral bioavailability in the specific animal strain.- Conduct a dose-response study to determine the optimal effective dose.- Measure plasma concentrations of the drug at the time of behavioral testing to confirm adequate exposure.[5]- Consider a different pain model or a different pain assessment modality (e.g., cold allodynia, which is often strongly linked to TRPA1).[7]
Adverse effects observed (e.g., sedation, weight loss). - The dose is too high, leading to off-target effects or toxicity.- The vehicle itself is causing adverse effects.- Reduce the dose.- Run a vehicle-only control group to assess the effects of the formulation itself.- Monitor animal health daily (body weight, food/water intake, general appearance).

Visualizations

TRPA1_Signaling_Pathway TRPA1 Signaling in Nociception cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Sensory Neuron Inflammatory_Mediators Inflammatory Mediators (Bradykinin, Prostaglandins) TRPA1 TRPA1 Channel Inflammatory_Mediators->TRPA1 Sensitize Environmental_Irritants Environmental Irritants (AITC, Acrolein) Environmental_Irritants->TRPA1 Activate Oxidative_Stress Oxidative Stress (ROS, HNE) Oxidative_Stress->TRPA1 Activate Ca_Influx Ca²+ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Perception Pain Perception (Spinal Cord & Brain) Action_Potential->Pain_Perception To CNS This compound This compound (GDC-6599) This compound->TRPA1 Blocks

Caption: TRPA1 signaling pathway in nociceptive neurons and the inhibitory action of this compound.

Experimental_Workflow Workflow for Testing this compound in a Rodent Pain Model cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation & Habituation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimation->Baseline_Testing Pain_Induction Pain Model Induction (e.g., CFA Injection) Baseline_Testing->Pain_Induction Formulation Prepare this compound Formulation Dosing Oral Gavage (Vehicle or this compound) Formulation->Dosing Post_Dose_Testing Post-Dose Behavioral Testing (at predicted Tmax) Dosing->Post_Dose_Testing PK_Analysis Pharmacokinetic Analysis (Optional) Post_Dose_Testing->PK_Analysis Data_Analysis Data Analysis & Statistical Comparison PK_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound's efficacy in a rodent pain model.

Troubleshooting_Logic Troubleshooting Logic for Lack of Efficacy Start No Efficacy Observed Check_Dose Is the dose sufficient? Start->Check_Dose Check_PK Is drug exposure adequate? Check_Dose->Check_PK Yes Increase_Dose Action: Increase Dose (Conduct Dose-Response Study) Check_Dose->Increase_Dose No Check_Model Is the pain model TRPA1-dependent? Check_PK->Check_Model Yes Measure_PK Action: Measure Plasma Concentrations Check_PK->Measure_PK No/Unknown Change_Model Action: Change Pain Model or Behavioral Readout Check_Model->Change_Model No/Uncertain End Re-evaluate Hypothesis Check_Model->End Yes Increase_Dose->Start Re-test Measure_PK->Start Re-test Change_Model->Start Re-test

Caption: A logical workflow for troubleshooting a lack of efficacy in this compound pain studies.

References

How to minimize Nedizantrep degradation in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Nedizantrep (GDC-6599) during long-term storage and experimental handling. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C for periods extending from months to years. For short-term storage, such as days to weeks, 0-4°C is acceptable.[1] The compound should be kept in a dry, dark environment to minimize degradation. While this compound is stable for a few weeks at ambient temperature during shipping, prolonged storage at room temperature is not advised.[1]

Q2: I need to prepare a stock solution of this compound in DMSO. How should I store it and for how long is it stable?

A2: Stock solutions of compounds in DMSO are susceptible to degradation, primarily due to the hygroscopic nature of DMSO which readily absorbs atmospheric water. Water in DMSO can facilitate hydrolysis of susceptible compounds. It is recommended to use anhydrous DMSO and to store stock solutions at -20°C in tightly sealed vials to minimize water absorption. While some compounds can be stable for years under these conditions, it is best practice to prepare fresh solutions for critical experiments or to periodically check the purity of the stock solution if stored for an extended period. Studies have shown that a significant percentage of compounds in DMSO can degrade over time, even at -20°C.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound, which contains a 1,2,4-oxadiazole (B8745197) ring and a purinone core, the following degradation pathways are plausible:

  • Hydrolysis: The 1,2,4-oxadiazole ring is known to be susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening. This is a common degradation pathway for compounds containing this moiety.

  • Oxidation: The purinone ring system can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in many organic molecules. It is advisable to protect this compound from light.

Q4: Are there different solid forms of this compound I should be aware of?

A4: Yes, at least two polymorphs of this compound, Form A and Form M, have been identified. Form M is the more stable polymorph at temperatures relevant to pharmaceutical development. For early-stage clinical studies, Form A has been used in suspension formulations. The difference in polymorphs can affect physical properties such as solubility.

Troubleshooting Guide

Issue: I observe a new peak in the chromatogram of my this compound sample after storage.

  • Possible Cause 1: Degradation. this compound may have degraded due to improper storage conditions (e.g., exposure to moisture, light, or extreme temperatures).

    • Solution: Review the storage conditions of your sample. Refer to the recommended storage conditions in the FAQs. To identify the new peak, it is advisable to perform forced degradation studies (see Experimental Protocols section) to generate potential degradation products and compare their retention times with the unknown peak.

  • Possible Cause 2: Contamination. The new peak could be from a contaminant introduced during sample preparation or from the solvent.

    • Solution: Analyze a blank sample (solvent only) to rule out solvent contamination. Review your sample preparation procedure to identify any potential sources of contamination.

Issue: The concentration of my this compound stock solution in DMSO has decreased over time.

  • Possible Cause 1: Degradation. As mentioned in the FAQs, this compound in DMSO can degrade over time, especially if the DMSO has absorbed water.

    • Solution: It is recommended to use fresh stock solutions for quantitative experiments. If using an older stock, its concentration should be re-verified. To minimize degradation, use anhydrous DMSO, store at -20°C, and protect from moisture.

  • Possible Cause 2: Precipitation. If the solution was not stored properly or if the concentration is high, the compound may have precipitated out of solution, especially after freeze-thaw cycles.

    • Solution: Before use, visually inspect the solution for any precipitate. If precipitate is observed, gently warm the solution and sonicate to redissolve the compound. Always ensure the solution is clear before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationContainer
SolidLong-term-20°CMonths to YearsTightly sealed, light-resistant
SolidShort-term0-4°CDays to WeeksTightly sealed, light-resistant
In DMSO SolutionLong-term-20°CVariable (monitor purity)Tightly sealed, anhydrous DMSO
In DMSO SolutionShort-termRoom TemperatureNot Recommended-

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureTimeExpected Outcome
Acid Hydrolysis0.1 M HCl60°C24-48 hoursPotential degradation
Base Hydrolysis0.1 M NaOH60°C24-48 hoursPotential degradation
Oxidation3% H₂O₂Room Temperature24-48 hoursPotential degradation
ThermalSolid State80°C48-72 hoursLikely stable
PhotostabilityUV and visible lightRoom TemperatureICH Q1B guidelinesPotential degradation

Note: The expected outcomes are based on general knowledge of similar chemical structures. Actual degradation should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 48 hours.

    • At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 48 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 48 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial and heat at 80°C for 72 hours.

    • At the end of the study, dissolve the solid in the mobile phase for analysis.

  • Photostability:

    • Expose a solution of this compound (in a photostable solvent like acetonitrile) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples using a suitable analytical method, such as HPLC with UV or MS detection (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV or PDA detector. An LC-MS system is highly recommended for the identification of degradation products.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a gradient that allows for good separation of polar and non-polar compounds. A suggested starting gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm or 280 nm).

  • Method Validation: Once the method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Visualizations

G This compound This compound Hydrolysis_Acid Acidic Hydrolysis This compound->Hydrolysis_Acid H+ Hydrolysis_Base Basic Hydrolysis This compound->Hydrolysis_Base OH- Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis This compound->Photolysis Deg_Product_1 Ring-Opened Product (from Oxadiazole) Hydrolysis_Acid->Deg_Product_1 Hydrolysis_Base->Deg_Product_1 Deg_Product_2 Oxidized Purinone Product Oxidation->Deg_Product_2 Deg_Product_3 Photodegradation Products Photolysis->Deg_Product_3

Caption: Hypothetical degradation pathways of this compound.

G start Start: Develop Stability- Indicating Method select_column Select Column (e.g., C18) start->select_column optimize_mp Optimize Mobile Phase (A: 0.1% FA in H2O, B: ACN) select_column->optimize_mp develop_gradient Develop Gradient Profile optimize_mp->develop_gradient inject_stressed Inject Stressed Samples (from Forced Degradation) develop_gradient->inject_stressed check_resolution Check Resolution of This compound and Degradants inject_stressed->check_resolution check_resolution->optimize_mp Resolution Not OK validate_method Validate Method (ICH) check_resolution->validate_method Resolution OK end End: Method Ready for Use validate_method->end

Caption: Workflow for developing a stability-indicating HPLC method.

G start Unexpected Peak Observed in this compound Sample is_it_blank Is the peak present in the blank (solvent)? start->is_it_blank solvent_contam Source is solvent contamination. Use fresh, high-purity solvent. is_it_blank->solvent_contam Yes sample_issue Peak is related to the sample. is_it_blank->sample_issue No check_storage Were recommended storage conditions followed? sample_issue->check_storage improper_storage Degradation is likely. Use a fresh sample and follow storage guidelines. check_storage->improper_storage No proper_storage Storage conditions were followed. check_storage->proper_storage Yes forced_degradation Perform forced degradation studies to identify potential degradants. proper_storage->forced_degradation compare_rt Compare retention time of the unknown peak with generated degradants. forced_degradation->compare_rt

Caption: Troubleshooting decision tree for unexpected peaks.

References

Addressing autofluorescence of GDC-6599 in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GDC-6599 in imaging studies. The focus is on addressing potential issues with autofluorescence, a common challenge in fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

A1: Autofluorescence is the natural emission of light by biological structures, such as collagen, elastin, and red blood cells, or by exogenous compounds when they are excited by light.[1] This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your labeled probes, leading to a poor signal-to-noise ratio and making it difficult to distinguish the true signal from the background noise.[2][3]

Q2: Does GDC-6599 exhibit autofluorescence?

A2: Currently, there is no publicly available data to suggest that GDC-6599 itself is inherently fluorescent or exhibits significant autofluorescence. However, when conducting imaging experiments to study the effects of GDC-6599, autofluorescence from the biological sample (cells or tissues) can still be a significant issue.

Q3: What are the common sources of autofluorescence in biological samples?

A3: Autofluorescence can originate from various endogenous molecules and cellular components. The fixation method used for sample preparation can also induce or enhance autofluorescence.[3][4]

Source of Autofluorescence Typical Emission Range Notes
Endogenous Molecules
Collagen & ElastinBlue-Green (approx. 300-450 nm)Abundant in connective tissues.[3]
NADH & RiboflavinsGreen-YellowPresent in most cells as metabolic coenzymes.[1]
LipofuscinBroad spectrum (Green to Red, strongest at 500-695 nm)"Age pigment" that accumulates in lysosomes of various cell types.[3]
Red Blood Cells (Heme groups)Broad spectrumCan be minimized by perfusion of tissues with PBS prior to fixation.[1][3]
Fixation-Induced
Glutaraldehyde & FormalinBroad spectrum (Blue, Green, Red)Aldehyde fixatives react with amines to form fluorescent products.[1][3]

Troubleshooting Guides

Issue 1: High background fluorescence is obscuring my signal.

This is a classic sign of autofluorescence. Here’s a step-by-step guide to troubleshoot this issue.

Step 1: Identify the Source of Autofluorescence.

  • Unlabeled Control: Image an unstained sample from the same biological source, prepared in the same way as your experimental samples.[1] This will help you visualize the baseline autofluorescence.

  • Spectral Imaging: If your microscope has a spectral detector, acquire the emission spectrum of the background fluorescence in your unstained sample. This will reveal the peak emission wavelengths of the autofluorescence.[2]

Step 2: Optimize Your Experimental Protocol.

  • Choice of Fluorophores: Select fluorophores that are spectrally distinct from the autofluorescence. Since autofluorescence is often strongest in the blue and green regions of the spectrum, using red or far-red dyes can significantly improve the signal-to-noise ratio.[2][4]

Autofluorescence Region Recommended Fluorophore Class Example Dyes
Blue-GreenRed / Far-RedAlexa Fluor 647, Cy5, CoralLite 647
Broad SpectrumBright, photostable dyes in a less affected spectral windowPE (Phycoerythrin), APC (Allophycocyanin)
  • Fixation Method: If possible, consider alternatives to aldehyde-based fixatives like formalin and glutaraldehyde. Methanol or ethanol (B145695) fixation may reduce autofluorescence.[1][4] If you must use aldehyde fixatives, minimize the fixation time.[3]

Step 3: Implement Autofluorescence Reduction Techniques.

  • Chemical Quenching: Treat your samples with a quenching agent after fixation and before staining.

Quenching Agent Target Autofluorescence Protocol Summary
Sodium Borohydride Aldehyde-inducedPrepare a fresh solution of 0.1-1 mg/mL in PBS. Incubate samples for 10-30 minutes at room temperature. Wash thoroughly with PBS.
Sudan Black B LipofuscinPrepare a 0.1-0.3% solution in 70% ethanol. Incubate samples for 5-20 minutes. Wash with 70% ethanol, followed by PBS. Note: Sudan Black B can fluoresce in the far-red.[3]
Commercial Reagents Multiple sourcesFollow the manufacturer’s instructions. Examples include TrueVIEW™.[3]
  • Photobleaching: Intentionally expose your sample to the excitation light before acquiring your final image. Autofluorescent molecules are often more susceptible to photobleaching than modern, robust fluorophores.[2]

Step 4: Utilize Advanced Imaging and Analysis.

  • Confocal Microscopy: Use a confocal microscope to reduce out-of-focus light, which can contribute to background haze.

  • Spectral Unmixing: If you have a spectral detector, you can acquire the emission spectrum of your specific fluorophore and the spectrum of the autofluorescence (from your control sample). Software can then be used to computationally separate the two signals.

  • Fluorescence Lifetime Imaging (FLIM): This technique separates fluorophores based on their fluorescence lifetime (the time spent in the excited state) rather than their emission wavelength. Since the lifetime of autofluorescence is often different from that of specific labels, FLIM can effectively eliminate autofluorescence.[2]

Experimental Protocols

Protocol 1: General Workflow for Reducing Autofluorescence in Fixed Cells or Tissues

This protocol provides a general workflow for preparing samples for fluorescence imaging in studies related to GDC-6599, with steps to mitigate autofluorescence.

GDC6599_Autofluorescence_Workflow cluster_prep Sample Preparation cluster_quench Autofluorescence Quenching cluster_stain Immunostaining cluster_imaging Imaging start Start: Cell Culture / Tissue Section fixation Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 Wash with PBS (3x, 5 min each) fixation->wash1 quenching Quenching (e.g., 0.1% Sodium Borohydride in PBS, 20 min) wash1->quenching wash2 Wash with PBS (3x, 5 min each) quenching->wash2 blocking Blocking & Permeabilization (e.g., 5% BSA, 0.3% Triton X-100 in PBS, 1 hr) wash2->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash3 Wash with PBS (3x, 5 min each) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr at RT, in dark) wash3->secondary_ab wash4 Final Wash with PBS (3x, 5 min each) secondary_ab->wash4 mounting Mount with Antifade Medium wash4->mounting imaging Image Acquisition (Confocal / FLIM) mounting->imaging analysis Image Analysis (Optional: Spectral Unmixing) imaging->analysis

Caption: Workflow for sample preparation with autofluorescence quenching.

Signaling Pathway

GDC-6599 is an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[5][6][7] TRPA1 is a non-selective calcium channel that is activated by various noxious stimuli, leading to downstream signaling events.

TRPA1_Signaling_Pathway cluster_stimuli TRPA1 Activators cluster_channel TRPA1 Channel cluster_response Cellular Response stimuli Noxious Stimuli (e.g., environmental irritants, inflammatory agents) trpa1 TRPA1 Ion Channel stimuli->trpa1 Activates ca_influx Ca²⁺ Influx trpa1->ca_influx Mediates gdc6599 GDC-6599 gdc6599->trpa1 Inhibits depolarization Membrane Depolarization ca_influx->depolarization neurotransmitter Neurotransmitter Release depolarization->neurotransmitter cellular_response Downstream Signaling (e.g., neurogenic inflammation, pain sensation) neurotransmitter->cellular_response

Caption: Simplified TRPA1 signaling pathway and the inhibitory action of GDC-6599.

References

Validation & Comparative

A Comparative Analysis of Nedizantrep (GDC-6599) and Other TRPA1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a significant therapeutic target for a variety of conditions, including chronic cough, pain, and inflammation. This has led to the development of numerous antagonists, with Nedizantrep (GDC-6599) being a notable recent candidate. This guide provides an objective comparison of this compound with other key TRPA1 antagonists, supported by experimental data, to aid researchers in their drug development efforts.

Overview of TRPA1 Antagonism

TRPA1 is a non-selective cation channel primarily expressed on sensory neurons. It is activated by a wide range of exogenous and endogenous stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Activation of TRPA1 leads to an influx of calcium ions, resulting in neuronal depolarization and the transmission of signals perceived as pain, itch, or the urge to cough. TRPA1 antagonists aim to block this channel, thereby mitigating these downstream effects.

Comparative Data of TRPA1 Antagonists

The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and other selected TRPA1 antagonists.

Table 1: In Vitro Potency of TRPA1 Antagonists

CompoundTargetAssay TypeIC50 (nM)
This compound (GDC-6599) human TRPA1Calcium Influx4.4[1]
GRC 17536human TRPA1Calcium Influx1 - 6[2]
AMG0902rat TRPA1Calcium Influx (AITC-induced)68[3]
AMG0902mouse TRPA1Calcium Influx (AITC-induced)113[3]
AMG0902human TRPA1Calcium Influx (AITC-induced)186 (IC90)[3]
AZ465human TRPA1Calcium Influx (CS-induced)20[4]
AZ465human TRPA1Calcium Influx (Zinc-induced)85[4]

Table 2: Pharmacokinetic Properties of TRPA1 Antagonists

CompoundSpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
This compound (GDC-6599) Mouse411.286[1]
Rat182.0100[1]
Dog2.26.147[1]
Cynomolgus Monkey121.563[1]
GRC 17536Rat--Improved with phosphate (B84403) prodrug

Note: Comprehensive pharmacokinetic data for all comparator compounds is not publicly available.

Clinical Development Snapshot

Many promising TRPA1 antagonists have faced challenges in clinical development, often due to issues with pharmacokinetics, solubility, or lack of efficacy.

  • This compound (GDC-6599): Advanced to Phase II clinical trials for chronic cough. However, the program was recently discontinued (B1498344) due to a lack of clinically meaningful improvement in cough severity.[5] A key achievement in its preclinical development was the successful mitigation of toxicity issues related to aldehyde oxidase metabolism.[6]

  • GRC 17536: Showed positive data in a Phase 2a proof-of-concept study for painful diabetic neuropathy.[2] It was also investigated for respiratory indications.

  • CB-625: Entered a Phase 1 clinical trial for nociceptive pain but was discontinued due to low solubility.[7][8]

  • HX-100: Was in trials for painful diabetic neuropathy and allergic asthma, but no results have been reported.[8][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these antagonists, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Ca2+ Ca²⁺ TRPA1->Ca2+ Influx Depolarization Depolarization Ca2+->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Sensation Pain / Itch / Cough Neurotransmitter_Release->Sensation Antagonist TRPA1 Antagonist Antagonist->TRPA1 Blocks

Figure 1: Simplified TRPA1 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials HTS High-Throughput Screening (e.g., FLIPR Calcium Assay) Potency Potency & Selectivity (IC50 Determination) HTS->Potency Electrophysiology Mechanism of Action (Patch-Clamp) Potency->Electrophysiology PK Pharmacokinetics (Rodent, Non-rodent) Electrophysiology->PK Efficacy_Pain Efficacy Models (Pain) (e.g., CFA-induced hyperalgesia) PK->Efficacy_Pain Efficacy_Cough Efficacy Models (Cough) (e.g., AITC-induced cough) PK->Efficacy_Cough Tox Toxicology Studies Efficacy_Pain->Tox Efficacy_Cough->Tox Phase1 Phase I (Safety, PK/PD) Tox->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2

Figure 2: General Experimental Workflow for TRPA1 Antagonist Development.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the evaluation of TRPA1 antagonists.

In Vitro: FLIPR Calcium Assay

This high-throughput assay is used to screen for and characterize the potency of TRPA1 antagonists by measuring changes in intracellular calcium.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel are cultured in appropriate media and seeded into 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid (B1678239) to prevent dye leakage, and incubated for approximately one hour at 37°C.[10][11]

  • Compound Addition: The test antagonist compound, at various concentrations, is added to the wells and incubated for a short period (e.g., 5-15 minutes) before the addition of a TRPA1 agonist.[10][12]

  • Agonist Challenge and Measurement: A known TRPA1 agonist (e.g., AITC, cinnamaldehyde, or zinc) is added to the wells to stimulate calcium influx through the TRPA1 channel.[10] A fluorescent imaging plate reader (FLIPR) measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

  • Data Analysis: The inhibition of the agonist-induced calcium influx by the antagonist is calculated, and IC50 values are determined from concentration-response curves.

In Vivo: AITC-Induced Cough Model (Guinea Pig)

This model is used to assess the efficacy of TRPA1 antagonists in reducing cough.

  • Animal Acclimatization: Male guinea pigs are acclimatized to the experimental conditions and placed in whole-body plethysmography chambers.

  • Antagonist Administration: The test antagonist is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the agonist challenge.[2]

  • AITC Challenge: The animals are exposed to an aerosolized solution of the TRPA1 agonist allyl isothiocyanate (AITC) for a defined period (e.g., 10 minutes) to induce coughing.[9]

  • Cough Assessment: The number of coughs is recorded during and immediately after the AITC exposure using specialized software that detects the characteristic pressure changes and sounds associated with a cough.[1]

  • Data Analysis: The reduction in the number of coughs in the antagonist-treated group is compared to a vehicle-treated control group to determine the efficacy of the compound.

In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model (Rat)

This model is used to evaluate the analgesic potential of TRPA1 antagonists in a state of persistent inflammatory pain.

  • Induction of Inflammation: A solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of the rat, which induces a localized and persistent inflammation.[13]

  • Development of Hypersensitivity: Over the next 24-48 hours, the animals develop thermal and mechanical hypersensitivity in the inflamed paw.

  • Antagonist Administration: The test TRPA1 antagonist is administered to the animals, typically orally or systemically.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

  • Assessment of Thermal Hyperalgesia: Thermal sensitivity is assessed by measuring the latency of paw withdrawal from a radiant heat source.

  • Data Analysis: The ability of the antagonist to reverse the CFA-induced decrease in paw withdrawal threshold (mechanical allodynia) and withdrawal latency (thermal hyperalgesia) is quantified and compared to vehicle-treated controls.[14]

In Vitro: Whole-Cell Patch Clamp Electrophysiology

This technique provides a detailed characterization of the interaction between an antagonist and the TRPA1 ion channel at the cellular level.

  • Cell Preparation: Cells expressing TRPA1 channels (e.g., HEK293 cells or primary sensory neurons) are prepared for recording.

  • Pipette and Solutions: A glass micropipette with a very fine tip is filled with an intracellular-like solution and brought into contact with the cell membrane. The extracellular solution mimics the physiological environment.

  • Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction, allowing for electrical access to the entire cell.[15]

  • Current Recording: The cell is voltage-clamped at a specific holding potential. A TRPA1 agonist is applied to activate the channel, and the resulting ionic currents are recorded.

  • Antagonist Application: The antagonist is then applied, and the reduction in the agonist-induced current is measured. This allows for the determination of the antagonist's mechanism of action (e.g., competitive vs. non-competitive) and its effect on channel kinetics.[16]

Conclusion

This compound (GDC-6599) represents a significant effort in the development of a potent and selective TRPA1 antagonist, notable for overcoming preclinical toxicity hurdles. However, its recent discontinuation highlights the ongoing challenges in translating preclinical efficacy to clinical benefit for chronic cough. The comparative data presented here for this compound and other TRPA1 antagonists underscore the diversity of chemical scaffolds being explored and the varied outcomes in their development pathways. For researchers in this field, a thorough understanding of the comparative pharmacology, pharmacokinetics, and the detailed experimental methodologies used to evaluate these compounds is essential for the design and progression of the next generation of TRPA1-targeted therapeutics.

References

A Preclinical Efficacy Comparison: Nedizantrep vs. GRC-17536 in TRPA1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of two prominent Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists: Nedizantrep (GDC-6599) and GRC-17536. This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to aid in the objective assessment of these compounds.

This compound, developed by Genentech, and GRC-17536, from Glenmark Pharmaceuticals, are both small molecule inhibitors of the TRPA1 ion channel, a key mediator in pain and respiratory conditions.[1][2][3] Both compounds have shown promise in preclinical models of neuropathic pain, inflammation, and cough.[1][2][4] This guide synthesizes the publicly available preclinical data to facilitate a comparative understanding of their efficacy.

In Vitro Potency and Selectivity

Both this compound and GRC-17536 have demonstrated high potency against the human TRPA1 channel. The following table summarizes their reported in vitro inhibitory activities.

CompoundAssay TypeCell LineAgonistIC50 (nM)Selectivity
This compound (GDC-6599) Not SpecifiedNot SpecifiedNot Specified4.4Selective against TRPV1, TRPM8, and TRPC6
GRC-17536 Calcium InfluxhTRPA1/CHOCitric Acid4.6>1000-fold over other TRP channels
Calcium InfluxA549Citric Acid5.0
Calcium InfluxCCD19-LuCitric Acid8.2

Table 1: Comparative In Vitro Potency of this compound and GRC-17536.

Preclinical In Vivo Efficacy

Both compounds have been evaluated in preclinical models of cough, a key indication for TRPA1 antagonists. However, it is important to note that the specific models and tussive agents differed between the studies, precluding a direct head-to-head comparison of the results.

CompoundAnimal ModelTussive AgentRoute of AdministrationDoseEfficacy
This compound (GDC-6599) Guinea PigCinnamaldehydeNot SpecifiedNot SpecifiedDose-dependent reduction in cough response
GRC-17536 Guinea PigCitric AcidNot Specified60 mg/kg79% inhibition of cough
100 mg/kg89% inhibition of cough

Table 2: Comparative In Vivo Efficacy in Preclinical Cough Models.

GRC-17536 has also demonstrated efficacy in animal models of neuropathic and inflammatory pain, including peripheral diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain.[4]

Pharmacokinetic Profile

Preclinical pharmacokinetic data is available for this compound across multiple species, demonstrating good oral bioavailability.

SpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Mouse411.286
Rat182.0100
Dog2.26.147
Cynomolgus Monkey121.563

Table 3: Preclinical Pharmacokinetics of this compound (GDC-6599).[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental procedure, the following diagrams are provided.

TRPA1_Signaling_Pathway cluster_stimuli TRPA1 Activators cluster_cell Sensory Neuron cluster_response Physiological Response Irritants Environmental Irritants (e.g., Cinnamaldehyde, Citric Acid) TRPA1 TRPA1 Channel Irritants->TRPA1 Endogenous Endogenous Mediators (e.g., Oxidative Stress) Endogenous->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cough Cough Reflex Action_Potential->Cough Pain Pain Sensation Action_Potential->Pain This compound This compound GRC-17536 This compound->TRPA1 Inhibit

Caption: TRPA1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assay: Calcium Influx cluster_in_vivo In Vivo Model: Cough Response Cell_Culture Culture TRPA1-expressing cells (e.g., hTRPA1/CHO, A549) Compound_Incubation Pre-incubate cells with This compound or GRC-17536 Cell_Culture->Compound_Incubation Agonist_Addition Add TRPA1 agonist (e.g., Citric Acid) Compound_Incubation->Agonist_Addition Measurement Measure intracellular Ca²⁺ levels (Fluorimetric/Radiometric assay) Agonist_Addition->Measurement IC50_Calc Calculate IC50 values Measurement->IC50_Calc Animal_Dosing Administer this compound or GRC-17536 to Guinea Pigs Tussive_Challenge Expose animals to tussive agent (e.g., Citric Acid, Cinnamaldehyde) Animal_Dosing->Tussive_Challenge Cough_Counting Record the number of coughs Tussive_Challenge->Cough_Counting Data_Analysis Compare cough counts between treated and vehicle groups Cough_Counting->Data_Analysis

Caption: A representative preclinical experimental workflow.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is based on the methodology described for GRC-17536.[5]

  • Cell Culture: Human TRPA1-expressing CHO (hTRPA1/CHO) cells, A549 cells, or CCD19-Lu cells are cultured in appropriate media.

  • Compound Preparation: this compound or GRC-17536 is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluence.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution.

    • Cells are washed to remove excess dye.

    • The test compound (this compound or GRC-17536) or vehicle is added to the wells and incubated for a specified period (e.g., 15 minutes).

    • A TRPA1 agonist (e.g., citric acid) is added to stimulate the TRPA1 channel.

    • Changes in intracellular calcium concentration are measured using a fluorimetric imaging plate reader or a radiometric assay.

  • Data Analysis: The fluorescence intensity or radioactive counts are measured, and the concentration-response curves are plotted to determine the IC50 values for each compound.

In Vivo Guinea Pig Cough Model

This protocol is a generalized representation based on the studies for both compounds.[2][5]

  • Animals: Male Dunkin-Hartley guinea pigs are used for the study.

  • Acclimatization: Animals are acclimatized to the experimental conditions and housing for a sufficient period before the experiment.

  • Compound Administration: Animals are randomly assigned to treatment groups. This compound, GRC-17536, or vehicle is administered via the intended clinical route (e.g., oral gavage) at specified doses.

  • Tussive Challenge: After a predetermined time following compound administration, the animals are placed in a whole-body plethysmograph chamber. They are then exposed to an aerosolized solution of a tussive agent (e.g., 0.3 M citric acid or cinnamaldehyde) for a defined period (e.g., 10 minutes).

  • Cough Recording: The number of coughs is recorded by a trained observer or using a specialized software that analyzes the characteristic changes in airflow and pressure associated with a cough.

  • Data Analysis: The mean number of coughs in each treatment group is compared to the vehicle control group. The percentage inhibition of the cough response is calculated for each dose of the test compound. All animal experiments must be approved by an Institutional Animal Ethics Committee and conducted in accordance with relevant guidelines.[5]

Summary

Both this compound and GRC-17536 are potent and selective TRPA1 antagonists with demonstrated preclinical efficacy in relevant disease models. While a direct comparative study is not available, the existing data suggest that both compounds are promising candidates for the treatment of conditions driven by TRPA1 activation, such as chronic cough and neuropathic pain. The choice between these compounds for further development may depend on a variety of factors including their complete preclinical safety profiles, pharmacokinetic properties in humans, and performance in clinical trials. This guide provides a foundational comparison based on the available preclinical data to inform such decisions.

References

A Head-to-Head Comparison of TRPA1 Antagonists: Nedizantrep and HC-030031

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transient receptor potential ankyrin 1 (TRPA1) channel antagonists, both Nedizantrep (GDC-6599) and HC-030031 have emerged as significant molecules, albeit at different stages of development and application. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both this compound and HC-030031 are selective antagonists of the TRPA1 ion channel, a non-selective cation channel primarily expressed on sensory neurons. TRPA1 acts as a sensor for a variety of noxious stimuli, including environmental irritants, inflammatory agents, and oxidative stress, playing a crucial role in pain, neurogenic inflammation, and respiratory reflexes. By blocking the activation of TRPA1, these antagonists aim to mitigate the downstream signaling pathways associated with these conditions.

This compound, developed by Genentech and Roche, is a potent, selective, and orally bioavailable TRPA1 antagonist that is currently in Phase 2 clinical trials for respiratory diseases, including refractory chronic cough.[1] A key focus in the development of this compound was the mitigation of off-target anticoagulation effects observed with earlier molecules, which was achieved by designing the molecule to block aldehyde oxidase (AO)-mediated metabolism.[1]

HC-030031 is a well-established, commercially available TRPA1 antagonist that has been extensively used as a preclinical research tool to investigate the role of TRPA1 in various disease models, particularly in the context of inflammatory and neuropathic pain.[2][3][4][5][6][7][8] It is a substituted theophylline (B1681296) derivative that reversibly blocks the TRPA1 channel.[2][3]

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and HC-030031 against the TRPA1 channel.

ParameterThis compound (GDC-6599)HC-030031
Target Transient Receptor Potential Ankyrin 1 (TRPA1)Transient Receptor Potential Ankyrin 1 (TRPA1)
Mechanism of Action Selective AntagonistSelective Antagonist
Human TRPA1 IC50 5.3 nM[9]6.2 µM (AITC-evoked Ca2+ influx)[2][3][10], 5.3 µM (formalin-evoked Ca2+ influx)[2][3][10], 4.9 µM (cinnamaldehyde-evoked Ca2+ influx)[4][8][11]
Cellular Potency (Ca2+ influx) 20 nM (in CHO cells)[9]Not explicitly reported in a comparable CHO cell assay
Selectivity High selectivity against other TRP channels (data not publicly detailed)Does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels[2][3][10]
Species Cross-Reactivity (IC50) Rat: 18 nM, Dog: 29 nM, Monkey: 22 nM, Guinea Pig: 46 nM[9]Active against rat and mouse TRPA1 orthologues

In Vivo Pharmacology and Efficacy

While direct head-to-head in vivo studies are not publicly available, the following table contrasts the reported preclinical and clinical findings for both compounds in their respective areas of investigation.

ParameterThis compound (GDC-6599)HC-030031
Therapeutic Area of Focus Respiratory Diseases (e.g., Chronic Cough, Asthma)[1]Primarily studied in Pain models (Inflammatory and Neuropathic)[4][5][6][8]
Clinical Development Stage Phase 2[1]Preclinical tool; no progression to human clinical trials reported[12]
Preclinical Efficacy Significantly reduced skin blood flow induced by topical application of the TRPA1 agonist AITC at 3 mg/kg (p.o.) in a pharmacodynamic model[9]Orally administered at 100 mg/kg, it significantly reversed mechanical hypersensitivity in rat models of chronic inflammatory and neuropathic pain.[2][4][8] At 300 mg/kg (i.p.), it attenuated pain-related responses to formalin in rats.
Key Differentiator Designed to avoid aldehyde oxidase metabolism, thus mitigating anticoagulation side effects observed in earlier compounds[1]Widely used as a standard pharmacological tool to probe TRPA1 function in vivo[5][6]

Experimental Protocols

In Vitro Calcium Influx Assay (General Protocol)

A common method to assess the potency of TRPA1 antagonists involves measuring the inhibition of agonist-induced calcium influx in cells engineered to express the TRPA1 channel.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the human TRPA1 gene.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or HC-030031) or vehicle control.

  • Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC), formalin, or cinnamaldehyde, is added to the cells.

  • Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

  • Data Analysis: The antagonist's effect is quantified by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for evaluating TRPA1 antagonists.

TRPA1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_channel TRPA1 Channel cluster_antagonists Antagonists cluster_downstream Downstream Effects Stimuli Environmental Irritants Inflammatory Agents Oxidative Stress TRPA1 TRPA1 Channel (on Sensory Neuron) Stimuli->TRPA1 Activates Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Opens This compound This compound This compound->TRPA1 Blocks HC030031 HC-030031 HC030031->TRPA1 Blocks Depolarization Neuron Depolarization Ca_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Depolarization->Neurotransmitter_Release Pain_Sensation Pain Sensation Neurotransmitter_Release->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neurotransmitter_Release->Neurogenic_Inflammation Cough_Reflex Cough Reflex Neurotransmitter_Release->Cough_Reflex

Caption: TRPA1 signaling pathway and points of intervention by antagonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Cell_Assay Cell-Based Ca2+ Influx Assay (HEK293 or CHO cells) IC50 Determine IC50 and Selectivity Cell_Assay->IC50 Patch_Clamp Electrophysiology (Patch Clamp) Patch_Clamp->IC50 PK_PD Pharmacokinetics & Pharmacodynamics IC50->PK_PD Efficacy_Models Efficacy Models (e.g., Pain, Cough) PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Phase1 Phase 1 (Safety) Tox->Phase1 Phase2 Phase 2 (Efficacy) Phase1->Phase2

Caption: General workflow for the development of TRPA1 antagonists.

Conclusion

This compound and HC-030031 are both valuable molecules for studying TRPA1 biology. HC-030031 has been instrumental as a preclinical tool, demonstrating the therapeutic potential of TRPA1 antagonism in pain. This compound represents a next-generation, clinically advanced antagonist with significantly higher potency and an improved safety profile, specifically engineered to avoid off-target effects. The progression of this compound into Phase 2 trials for respiratory indications underscores the therapeutic promise of targeting TRPA1, building upon the foundational research enabled by compounds like HC-030031. For researchers, the choice between these compounds will depend on the specific research question, with HC-030031 remaining a relevant tool for preclinical model development and this compound serving as a benchmark for a clinically viable TRPA1 antagonist.

References

GDC-6599: A Comparative Selectivity Analysis Against Other TRPA1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of GDC-6599, a novel Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, with other notable TRPA1 inhibitors. The information presented is supported by available preclinical data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to TRPA1 Inhibition

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.[1] Its role in pain, neurogenic inflammation, and respiratory diseases has made it a prime target for therapeutic intervention. A key challenge in the development of TRPA1 inhibitors is achieving high selectivity to minimize off-target effects and enhance the therapeutic window. This guide focuses on the selectivity of GDC-6599 in comparison to other TRPA1 antagonists that have been evaluated in preclinical or clinical studies.

Comparative Selectivity Profile

The following tables summarize the in vitro potency and selectivity of GDC-6599 and other TRPA1 inhibitors against a panel of Transient Receptor Potential (TRP) channels.

Table 1: Potency of TRPA1 Inhibitors against Human TRPA1

CompoundHuman TRPA1 IC50 (nM)Reference(s)
GDC-6599 4.4 [2]
GRC-17536<10[3]
LY3526318Nanomolar potency
BAY-390High potency
A-96707967[4][5]
HC-0300312000 - 8340[6]

Table 2: Selectivity Profile of TRPA1 Inhibitors against Other TRP Channels

CompoundTRPV1TRPV3TRPV4TRPM8TRPC6Reference(s)
GDC-6599 No activity N/A N/A No activity No activity [2]
GRC-175365.6% inhibition at 1µM27.3% inhibition at 1µM8.2% inhibition at 1µM8.6% inhibition at 1µMN/A[3]
A-967079>1000-fold selective>1000-fold selective>1000-fold selective>1000-fold selective>1000-fold selective[7]
HC-030031No blockNo blockNo blockN/AN/A[8]

N/A: Data not available in the public domain.

As the data indicates, GDC-6599 demonstrates high potency for human TRPA1 with a reported IC50 of 4.4 nM.[2] Notably, it exhibits a clean selectivity profile with no reported activity against TRPV1, TRPM8, or TRPC6 at tested concentrations.[2]

Experimental Methodologies

The determination of inhibitor selectivity is crucial for preclinical drug development. The data presented in this guide are primarily derived from two key experimental methodologies: calcium imaging assays and patch-clamp electrophysiology.

Calcium Imaging Assays

This high-throughput screening method provides an indirect measure of ion channel activity by detecting changes in intracellular calcium concentration.

G cluster_0 Cell Preparation cluster_1 Compound Incubation & Measurement cluster_2 Data Analysis Plating Plate cells expressing TRP channel of interest Loading Load cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) Plating->Loading Incubation Incubate with TRPA1 inhibitor Loading->Incubation Baseline Measure baseline fluorescence Incubation->Baseline Activation Add TRPA1 agonist (e.g., AITC) Baseline->Activation Measurement Record fluorescence change Activation->Measurement Analysis Calculate % inhibition Measurement->Analysis IC50 Determine IC50 value Analysis->IC50 G cluster_0 Cell Preparation cluster_1 Recording cluster_2 Compound Application & Analysis Cell Isolated cell expressing TRP channel of interest Pipette Glass micropipette forms a gigaohm seal with cell membrane Cell->Pipette Config Whole-cell configuration is established Pipette->Config Record Record baseline ionic current Config->Record Agonist Apply TRPA1 agonist Record->Agonist Inhibitor Apply TRPA1 inhibitor Agonist->Inhibitor Washout Washout inhibitor Inhibitor->Washout Analysis Analyze current inhibition and recovery Washout->Analysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Stimuli Noxious Stimuli (e.g., AITC, Cold) TRPA1 TRPA1 Channel Stimuli->TRPA1 Ca_influx Ca2+ Influx TRPA1->Ca_influx Inhibitor GDC-6599 Inhibitor->TRPA1 MAPK MAPK Pathway Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB Inflammation Inflammation MAPK->Inflammation Pain Pain Sensation MAPK->Pain NFkB->Inflammation NFkB->Pain

References

Advantages of Nedizantrep's metabolic profile over first-generation TRPA1 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, exemplified by Nedizantrep (GDC-6599), demonstrates a significantly improved metabolic profile over first-generation compounds. This advancement primarily addresses the critical issue of metabolism by aldehyde oxidase (AO), which in earlier compounds led to the formation of metabolites with off-target anticoagulant effects. By strategically blocking this metabolic pathway, this compound offers a safer and more predictable clinical candidate for the treatment of respiratory diseases and other conditions mediated by TRPA1 activation.

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a key sensor for a wide array of exogenous and endogenous irritants, playing a crucial role in pain, inflammation, and respiratory conditions. Consequently, the development of TRPA1 antagonists has been an area of intense research. However, the progression of early, or first-generation, TRPA1 antagonists has been hampered by unfavorable pharmacokinetic properties and unforeseen toxicities. A significant hurdle identified during the development of predecessors to this compound was their susceptibility to metabolism by aldehyde oxidase (AO). This metabolic pathway resulted in the formation of a metabolite possessing a pharmacophore similar to known anticoagulants like coumarins, leading to a prolongation of coagulation parameters observed in preclinical toxicity studies[1][2][3][4].

This compound was specifically designed to overcome this metabolic liability. Through targeted chemical modifications, researchers successfully blocked the site of AO-mediated metabolism. This structural optimization effectively prevented the formation of the anticoagulant metabolite, thereby mitigating the associated safety concerns[1][5]. While this design significantly reduced the risk of coagulopathy, a minor prolongation in coagulation was still observed in vivo, which is speculated to be due to a structural similarity of this compound itself to vitamin K, potentially leading to a low-level inhibition of the vitamin K epoxide reductase[1]. Nevertheless, this effect is considerably lower compared to its predecessor compounds[1].

Comparative Metabolic and Pharmacokinetic Profiles

To illustrate the advantages of this compound, a comparison with representative first-generation TRPA1 antagonists is presented below. While direct comparative data on AO metabolism for all first-generation compounds is not extensively published, their overall pharmacokinetic and safety profiles provide context for the advancements made with this compound.

ParameterThis compound (GDC-6599)HC-030031A-967079GRC 17536
Primary Metabolic Advantage Designed to block Aldehyde Oxidase (AO) metabolism, avoiding formation of anticoagulant metabolites[1][2][3][5].Not explicitly designed to avoid AO metabolism.Not explicitly designed to avoid AO metabolism.Not explicitly designed to avoid AO metabolism.
Reported Metabolic Liabilities Minimal prothrombin time/activated partial thromboplastin (B12709170) time prolongation[5].Poor pharmacokinetic properties including high clearance and short half-life in rats[6].Not extensively reported, but has not been developed for medical use.Generally well-tolerated in a Phase 2a study with no evidence of CNS or other drug-related side effects[7][8].
Oral Bioavailability Good oral bioavailability across multiple preclinical species (47-100%) and predicted to be 74% in humans[5].Orally bioavailable, but specific percentage not consistently reported.Reported to have oral bioavailability[9].Data from clinical trials suggest oral administration.
Half-life (preclinical) 1.2 - 6.1 hours across different species[5].Short half-life of 32 minutes in rats.Data not readily available.Data not readily available.
Human Dose Prediction Low predicted human dose of 13 mg once daily, with a predicted half-life of 5-14 hours[5].Not available.Not available.Not available.

Experimental Protocols

In Vitro Metabolism Assay to Assess Aldehyde Oxidase (AO) Liability:

A common method to evaluate the potential for a compound to be metabolized by AO involves incubating the test compound with liver cytosol preparations, which are rich in AO.

  • Preparation of Liver Cytosol: Liver tissue from relevant species (e.g., human, monkey, rat) is homogenized and subjected to differential centrifugation to isolate the cytosolic fraction (S9 fraction can also be used).

  • Incubation: The test compound (e.g., a first-generation TRPA1 antagonist or a predecessor to this compound) is incubated with the liver cytosol in a buffered solution at 37°C. The incubation mixture typically includes a cofactor such as NADPH to support the activity of other metabolic enzymes, though AO itself does not require it.

  • Inhibition Studies: To confirm the involvement of AO, parallel incubations are performed in the presence of a known AO inhibitor (e.g., hydralazine). A significant reduction in the metabolism of the test compound in the presence of the inhibitor points to AO-mediated metabolism.

  • Metabolite Identification: Following incubation, the samples are analyzed using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and any metabolites formed.

  • Quantitative Analysis: The rate of disappearance of the parent compound and the rate of formation of metabolites are quantified to determine the extent of AO-mediated metabolism.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

TRPA1_Signaling_Pathway cluster_stimuli Stimuli cluster_antagonists Antagonists Irritants Environmental Irritants (e.g., acrolein, AITC) TRPA1 TRPA1 Channel Irritants->TRPA1 Endogenous Endogenous Mediators (e.g., ROS, 4-HNE) Endogenous->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Neuronal_activation Neuronal Activation Ca_influx->Neuronal_activation Downstream Downstream Effects (Pain, Inflammation, Cough) Neuronal_activation->Downstream This compound This compound This compound->TRPA1 inhibit FirstGen First-Generation Antagonists FirstGen->TRPA1 inhibit

Fig. 1: TRPA1 Signaling Pathway and Antagonist Action.

Metabolic_Pathway_Comparison cluster_FirstGen First-Generation TRPA1 Antagonists cluster_this compound This compound (GDC-6599) FirstGen_Compound Predecessor Compound AO_Metabolism Aldehyde Oxidase (AO) Metabolism FirstGen_Compound->AO_Metabolism Anticoagulant_Metabolite Anticoagulant Metabolite AO_Metabolism->Anticoagulant_Metabolite Toxicity Coagulation Effects (Toxicity) Anticoagulant_Metabolite->Toxicity Nedizantrep_Compound This compound Blocked_AO Blocked AO Metabolism Nedizantrep_Compound->Blocked_AO Other_Metabolism Other Metabolic Pathways Nedizantrep_Compound->Other_Metabolism Safe_Metabolites Safe Metabolites Other_Metabolism->Safe_Metabolites

Fig. 2: Metabolic Pathway Comparison.

Experimental_Workflow start Start: Test Compound incubation Incubation with Liver Cytosol start->incubation inhibition Parallel Incubation with AO Inhibitor start->inhibition analysis LC-MS Analysis incubation->analysis inhibition->analysis results Results: Metabolite Profile & AO Contribution analysis->results

Fig. 3: In Vitro AO Metabolism Assay Workflow.

References

Validating Nedizantrep's On-Target Effects: A Comparative Guide Using TRPA1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nedizantrep (GDC-6599), a potent and selective TRPA1 antagonist, and its validation using TRPA1 knockout models. The content is designed to offer an objective analysis of its performance, supported by available experimental data and detailed methodologies, to aid in research and drug development.

Introduction to this compound and TRPA1

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel highly expressed in primary sensory neurons, acting as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress byproducts. Its role in pain, itch, and respiratory conditions has made it a significant target for therapeutic intervention.

This compound (GDC-6599) is a novel, orally bioavailable small molecule antagonist of TRPA1 currently in Phase II clinical trials for respiratory indications.[1] Its high potency and selectivity for the TRPA1 channel make it a promising candidate for treating conditions driven by TRPA1 activation. Validating the on-target effects of such antagonists is crucial to ensure that their therapeutic efficacy is directly mediated by the intended target and not due to off-target activities. The gold-standard for this validation is the use of TRPA1 knockout (KO) animal models.

TRPA1 Signaling Pathway and Inhibition by this compound

The activation of the TRPA1 channel by various agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization of sensory neurons. This triggers the propagation of a pain signal to the central nervous system and the local release of neuropeptides, contributing to neurogenic inflammation. This compound, as a TRPA1 antagonist, binds to the channel and prevents its opening, thereby blocking these downstream effects.

TRPA1_Signaling_Pathway cluster_0 External/Internal Environment cluster_1 Sensory Neuron Membrane cluster_2 Intracellular Signaling cluster_3 Physiological Response Agonists TRPA1 Agonists (e.g., AITC, Cinnamaldehyde, Oxidative Stress) TRPA1 TRPA1 Channel Agonists->TRPA1 Activates IonInflux Cation Influx (Ca²⁺, Na⁺) TRPA1->IonInflux Opens Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential NeuropeptideRelease Neuropeptide Release (e.g., CGRP, Substance P) ActionPotential->NeuropeptideRelease Pain Pain Sensation ActionPotential->Pain Inflammation Neurogenic Inflammation NeuropeptideRelease->Inflammation This compound This compound (GDC-6599) This compound->TRPA1 Inhibits Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Behavioral Validation cluster_2 In Vivo Disease Model Validation in_vitro Calcium Imaging in DRG Neurons wt_vitro WT Neurons: AITC Response ko_vitro KO Neurons: No AITC Response drug_vitro WT + this compound: Blocked AITC Response in_vivo Agonist-Induced Nocifensive Behavior in_vitro->in_vivo wt_vivo WT Mice: AITC-Induced Pain ko_vivo KO Mice: No AITC-Induced Pain drug_vivo WT + this compound: Reduced AITC-Induced Pain disease_model Disease Model (e.g., Inflammatory Pain) in_vivo->disease_model wt_disease WT Mice: Disease Phenotype ko_disease KO Mice: Reduced Phenotype drug_disease WT + this compound: Ameliorated Phenotype conclusion Conclusion: This compound has On-Target TRPA1 Activity disease_model->conclusion

References

Comparative Potency of Nedizantrep Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nedizantrep (GDC-6599), a potent transient receptor potential ankyrin 1 (TRPA1) antagonist, against other relevant compounds. This document summarizes key potency data, details experimental methodologies, and visualizes associated cellular pathways and workflows.

This compound is a selective TRPA1 antagonist that has demonstrated significant potential in preclinical and clinical studies for respiratory diseases, including chronic cough.[1][2] TRPA1 is a non-selective cation channel highly expressed in primary sensory neurons, where it functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, playing a crucial role in pain, inflammation, and respiratory reflexes.[3] This guide offers a comparative perspective on this compound's potency in various species, providing valuable data for translational research and drug development.

Potency Comparison of TRPA1 Antagonists

The following table summarizes the in vitro potency (IC50) of this compound and other notable TRPA1 antagonists across different species. This data is essential for understanding the cross-species pharmacological profile and for selecting appropriate animal models for preclinical studies.

CompoundHuman (hTRPA1) IC50 (nM)Rat (rTRPA1) IC50 (nM)Dog (dTRPA1) IC50 (nM)Monkey (mTRPA1) IC50 (nM)Guinea Pig (gpTRPA1) IC50 (nM)
This compound (GDC-6599) 5.318292246
HC-030031 4900 - 62007500Not AvailableNot AvailableNot Available
GRC 17536 Not AvailableNot AvailableNot AvailableNot AvailablePotent inhibition of citric acid-induced cough
LY3526318 PotentPotentNot AvailableNot AvailableNot Available

Note: Data for competitor compounds is not as comprehensively available across all species in the public domain. GRC 17536 has demonstrated in vivo efficacy in guinea pigs.[4] LY3526318 is described as a potent antagonist in human and rat.[5] HC-030031 shows significantly lower potency compared to this compound.[6]

Experimental Protocols

The determination of in vitro potency for TRPA1 antagonists, such as this compound, is commonly performed using a cell-based calcium influx assay. This method measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by a TRPA1 agonist.

Detailed Methodology: Fluorescent Calcium Influx Assay

This protocol outlines a representative method for assessing the potency of TRPA1 antagonists.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the target TRPA1 channel (e.g., human, rat, dog, monkey, or guinea pig) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Plates are incubated at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Preparation:

  • Test compounds (e.g., this compound) and reference antagonists are serially diluted in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to achieve a range of concentrations for determining the IC50 value.

3. Fluorescent Dye Loading:

  • The cell culture medium is removed, and the cells are washed with the assay buffer.

  • A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is prepared in the assay buffer and loaded into the cells. The cells are incubated with the dye for a specific period (e.g., 60 minutes) at 37°C, allowing the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

4. Antagonist Incubation:

  • After dye loading, the cells are washed again to remove any extracellular dye.

  • The diluted test and reference compounds are added to the respective wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) to allow the compounds to interact with the TRPA1 channels.

5. Agonist Stimulation and Signal Detection:

  • The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde, or capsaicin (B1668287) for cross-reactivity studies) is added to the wells to stimulate calcium influx through the TRPA1 channels.

  • The fluorescence intensity is measured kinetically before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium concentration.

6. Data Analysis:

  • The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal.

  • The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of TRPA1 Activation

The following diagram illustrates the signaling cascade initiated by the activation of the TRPA1 channel, leading to cellular responses such as neurotransmitter release and neurogenic inflammation.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPA1 TRPA1 Channel Stimuli->TRPA1 Activation Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opening Depolarization Depolarization Ca_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (CGRP, SP) Depolarization->Neurotransmitter_Release Neurogenic_Inflammation Neurogenic Inflammation Neurotransmitter_Release->Neurogenic_Inflammation This compound This compound This compound->TRPA1 Inhibition Experimental_Workflow Cell_Culture 1. Cell Culture (TRPA1-expressing cells) Cell_Plating 2. Cell Plating (Microplate) Cell_Culture->Cell_Plating Dye_Loading 3. Calcium Dye Loading (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition 4. Antagonist Incubation (this compound) Dye_Loading->Compound_Addition Agonist_Stimulation 5. Agonist Stimulation (e.g., AITC) Compound_Addition->Agonist_Stimulation Fluorescence_Reading 6. Fluorescence Measurement (Kinetic Reading) Agonist_Stimulation->Fluorescence_Reading Data_Analysis 7. Data Analysis (IC50 Calculation) Fluorescence_Reading->Data_Analysis

References

Assessing the Therapeutic Window of Nedizantrep: A Comparative Analysis with P2X3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic window of Nedizantrep (GDC-6599), a novel transient receptor potential ankyrin 1 (TRPA1) antagonist, with other compounds developed for the treatment of chronic cough, primarily focusing on the class of P2X3 receptor antagonists. This document summarizes available preclinical and clinical data to aid in the evaluation of these therapeutic agents.

Introduction

The therapeutic window is a critical concept in drug development, defining the dosage range between the minimum effective dose (MED) and the maximum tolerated dose (MTD), where a drug is effective without causing unacceptable adverse effects. A wider therapeutic window is generally desirable, indicating a better safety profile. This guide examines the therapeutic window of this compound and compares it with that of P2X3 receptor antagonists, a leading class of drugs for chronic cough.

This compound is a potent and selective TRPA1 antagonist currently in Phase II clinical development for respiratory indications, including chronic cough.[1] TRPA1 is a non-selective cation channel expressed in sensory neurons that acts as a sensor for various irritants and inflammatory mediators, playing a key role in the cough reflex.[2] In contrast, compounds such as Gefapixant, Camlipixant, and Eliapixant act by antagonizing the P2X3 receptor, an ATP-gated ion channel also implicated in the hypersensitization of sensory nerve fibers involved in cough.[3][4][5]

A significant challenge in the early development of TRPA1 antagonists was off-target effects. Preclinical studies of earlier lead molecules revealed a profound prolongation of coagulation parameters. This was hypothesized to be caused by a metabolite generated by aldehyde oxidase (AO) that shares a pharmacophore with known anticoagulants.[2][6] The development of this compound (GDC-6599) successfully addressed this issue by designing a molecule that blocks this AO-mediated metabolism, thereby mitigating the anticoagulation effects observed in preclinical studies.[1][2]

Mechanism of Action: Signaling Pathways

The distinct mechanisms of action of this compound and the P2X3 antagonists are crucial for understanding their efficacy and potential side-effect profiles.

cluster_TRPA1 TRPA1 Pathway Irritants Irritants & Inflammatory Mediators TRPA1 TRPA1 Channel Irritants->TRPA1 Activates Ca_Influx_TRPA1 Ca²⁺ Influx TRPA1->Ca_Influx_TRPA1 Depolarization_TRPA1 Neuronal Depolarization Ca_Influx_TRPA1->Depolarization_TRPA1 Cough_TRPA1 Cough Reflex Depolarization_TRPA1->Cough_TRPA1 This compound This compound This compound->TRPA1 Inhibits cluster_P2X3 P2X3 Pathway ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Activates Cation_Influx_P2X3 Cation Influx P2X3->Cation_Influx_P2X3 Depolarization_P2X3 Neuronal Depolarization Cation_Influx_P2X3->Depolarization_P2X3 Cough_P2X3 Cough Reflex Depolarization_P2X3->Cough_P2X3 P2X3_Antagonists Gefapixant, Camlipixant, Eliapixant P2X3_Antagonists->P2X3 Inhibit

References

Benchmarking Nedizantrep's Safety Profile Against Other TRPA1 Clinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel has emerged as a promising therapeutic target for a range of conditions, including chronic pain, respiratory diseases, and inflammation. This has led to the development of several small molecule TRPA1 antagonists, with Nedizantrep (GDC-6599) being a notable clinical candidate. This guide provides a comparative analysis of the safety profile of this compound against other TRPA1 antagonists that have entered clinical development, supported by available preclinical and clinical data.

Executive Summary

This compound (GDC-6599) has demonstrated a favorable safety profile in preclinical studies and early clinical trials, with the successful mitigation of an early-identified coagulation risk. While its development for chronic cough was halted due to a lack of efficacy, its safety data remains a valuable benchmark. In comparison, other TRPA1 clinical candidates have faced significant safety challenges, including hepatotoxicity and other preclinical toxicities, leading to the discontinuation of their development. This guide aims to provide a clear, data-driven comparison to inform future research and development in the TRPA1 antagonist field.

Comparative Safety Profile of TRPA1 Clinical Candidates

The following tables summarize the available safety and tolerability data for this compound and other key TRPA1 clinical candidates.

Table 1: Overview of Clinical TRPA1 Candidates and their Developmental Status

Compound NameAlternate NamesDeveloperHighest Phase of DevelopmentKey Safety/Tolerability FindingsDevelopmental Status
This compound GDC-6599, RG6341Genentech/RochePhase IIWell-tolerated in Phase I and II trials with no significant safety concerns reported. Preclinical coagulation risk was successfully mitigated.[1]Discontinued (B1498344) for chronic cough due to lack of efficacy.[1]
LY3526318 -Eli LillyPhase IIGenerally well-tolerated in Phase I.[2] Potential for drug-induced hepatotoxicity identified in Phase II studies.[2][3]Development presumed halted due to safety concerns.
GRC17536 ISC 17536Glenmark PharmaceuticalsPhase IIaWell-tolerated in a Phase IIa study for painful diabetic neuropathy with no evidence of CNS or other drug-related side effects.[4][5][6]Further development status is not clearly documented in the public domain.
GDC-0334 -Genentech/RochePhase IDevelopment terminated due to toxicity in preclinical species.Discontinued.
ODM-108 -Orion PharmaPhase IWell-tolerated in preclinical and Phase I studies.Development discontinued due to complex pharmacokinetics.
CB-625 -Cubist PharmaceuticalsPhase IDevelopment discontinued due to low solubility.Discontinued.

Table 2: Summary of Preclinical Safety Findings

CompoundKey Preclinical Safety/Toxicology Findings
This compound (GDC-6599) Early lead compounds showed a risk of anticoagulation due to a metabolite formed by aldehyde oxidase (AO). This was mitigated by chemical modification to block AO-mediated metabolism in GDC-6599.[7][8][9][10] The final candidate demonstrated a favorable preclinical safety profile with no coagulation issues observed in cynomolgus monkeys.[7][8][9][10]
GDC-0334 The specific nature of the preclinical toxicity that led to the discontinuation of GDC-0334 has not been publicly disclosed in detail.

Experimental Protocols

A comprehensive understanding of the safety profile of these drug candidates requires an examination of the methodologies used in their preclinical and clinical evaluation.

Preclinical Toxicology Studies

Standard preclinical safety evaluations for small molecule drugs like TRPA1 antagonists typically include a battery of in vitro and in vivo studies designed to identify potential target organ toxicities and to determine a safe starting dose for human trials.

1. Single-Dose and Repeat-Dose Toxicity Studies: These studies are conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or cynomolgus monkey), to assess the general toxicity profile of the compound.[11][12][13][14]

  • Objective: To identify the maximum tolerated dose (MTD), characterize the dose-limiting toxicities, and determine the no-observed-adverse-effect level (NOAEL).

  • Methodology: The test compound is administered daily for a specified duration (e.g., 14 days, 28 days, or longer) at multiple dose levels.[11][12] A control group receives the vehicle only. Endpoints include clinical observations, body weight changes, food consumption, clinical pathology (hematology and clinical chemistry), and histopathological examination of all major organs.[13][14] For this compound's preclinical assessment, rats and cynomolgus monkeys were selected as the appropriate species.[10]

2. Safety Pharmacology: This set of studies investigates the potential adverse effects of a drug on major physiological systems.

  • Cardiovascular Safety (hERG Assay): The human Ether-à-go-go-Related Gene (hERG) assay is a critical in vitro test to assess the potential of a compound to cause QT interval prolongation, a risk factor for cardiac arrhythmias.[8]

    • Methodology: The whole-cell patch-clamp technique is used on cells stably expressing the hERG channel (e.g., HEK293 cells).[15][16] The cells are exposed to a range of concentrations of the test compound, and the effect on the hERG potassium current is measured.[15][17] A specific voltage protocol is applied to the cell membrane to elicit the hERG current, and the peak tail current is measured before and after drug application to determine the percentage of inhibition and calculate an IC50 value.[15][17]

  • Central Nervous System (CNS) Safety: Assesses effects on behavior, coordination, and other neurological functions.

  • Respiratory Safety: Evaluates effects on respiratory rate and function.

3. Genotoxicity Studies: These assays determine if a drug candidate can cause damage to genetic material. Standard tests include the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents.

Clinical Safety Evaluation

In clinical trials, safety is assessed through the continuous monitoring and recording of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters, vital signs, and electrocardiograms (ECGs).

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway

TRPA1 is a non-selective cation channel primarily expressed on sensory neurons.[18] Its activation by a wide range of irritants, inflammatory mediators, and physical stimuli leads to an influx of cations, predominantly Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials. This signaling cascade contributes to the sensations of pain, itch, and cough.[18][19][20][21][22]

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Direct Activation Inflammatory_Mediators Inflammatory Mediators GPCR GPCR Inflammatory_Mediators->GPCR Binding Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Na_Influx Na+ Influx TRPA1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP) Action_Potential->Neurotransmitter_Release Pain_Itch_Cough Sensation of Pain, Itch, Cough Neurotransmitter_Release->Pain_Itch_Cough PLC PLC PLC->TRPA1 Sensitization GPCR->PLC Activation

TRPA1 Signaling Pathway leading to sensory responses.

Preclinical Toxicology Workflow

The following diagram illustrates a typical workflow for preclinical toxicology studies for a small molecule drug candidate.

Preclinical_Tox_Workflow Start Drug Candidate Identification In_Vitro_Tox In Vitro Toxicology (e.g., hERG, Ames) Start->In_Vitro_Tox Dose_Range_Finding Dose Range-Finding (Single-Dose Toxicity) In_Vitro_Tox->Dose_Range_Finding Repeat_Dose_Tox Repeat-Dose Toxicity (Rodent & Non-Rodent) Dose_Range_Finding->Repeat_Dose_Tox Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose_Tox->Safety_Pharmacology Genotoxicity Genotoxicity Studies (in vitro & in vivo) Safety_Pharmacology->Genotoxicity IND_Submission IND Submission Genotoxicity->IND_Submission

A simplified workflow for preclinical toxicology assessment.

Conclusion

The development of TRPA1 antagonists has been challenging, with several promising candidates failing due to safety concerns. This compound stands out for its relatively clean safety profile in clinical trials, a result of meticulous preclinical characterization and mitigation of potential liabilities. The hepatotoxicity observed with LY3526318 highlights a key area of concern for this class of compounds. The well-tolerated profile of GRC17536 in its Phase IIa trial provides another important data point. For researchers and drug developers, a thorough understanding of the safety profiles of these pioneering TRPA1 antagonists is crucial for designing the next generation of safer and more effective therapies targeting this important sensory channel.

References

Safety Operating Guide

Essential Safety and Handling Guide for Nedizantrep (GDC-6599)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Nedizantrep Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for handling this compound (also known as GDC-6599), a potent and selective transient receptor potential ankyrin 1 (TRPA1) antagonist.[1] Given its potency and investigational nature, this compound should be handled with caution in a laboratory setting to minimize exposure risk. The following procedures are based on established guidelines for handling hazardous or potent pharmaceutical compounds.[2][3][4]

Hazard Identification and Risk Assessment

While specific toxicology data for this compound is not publicly available, its high potency (with an IC50 of 5.3 nM in humans) necessitates careful handling to prevent occupational exposure.[1][5] Potential routes of exposure include inhalation of aerosols, dermal contact, and ingestion. All personnel must be trained on the potential hazards and the procedures outlined in this document before handling the compound. A comprehensive safety program should be in place, and a designated person should be responsible for its implementation and for ensuring personnel competency.[2]

Personal Protective Equipment (PPE)

The selection of PPE is critical to shield individuals from the chemical and biological hazards associated with handling this compound.[6] The following table summarizes the recommended PPE for various laboratory activities involving this compound. Over- and under-protection can be hazardous and should be avoided.[6]

Activity Required PPE Specifications and Best Practices
Weighing and Aliquoting (Solid Form) Double Gloves, Lab Coat, Eye Protection, Respiratory ProtectionGloves: Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978). Change gloves immediately if contaminated. Lab Coat: Disposable, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the inner glove. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: Use of a certified N95 or higher respirator is recommended, especially when handling powders outside of a containment device. All respirator use requires prior medical evaluation and fit-testing.[3]
Solution Preparation and Handling Double Gloves, Lab Coat, Eye ProtectionGloves: Two pairs of chemotherapy-rated nitrile gloves. Lab Coat: Disposable, low-permeability gown. Eye Protection: Chemical splash goggles or a face shield if there is a risk of splashing.
Administering to Animals Double Gloves, Lab Coat, Eye/Face ProtectionGloves: Two pairs of chemotherapy-rated nitrile gloves. Lab Coat: Disposable, low-permeability gown. Eye/Face Protection: Safety glasses with side shields. A face shield is required if there is a risk of splashing or aerosol generation.
Waste Disposal Double Gloves, Lab Coat, Eye ProtectionGloves: Two pairs of heavy-duty, chemotherapy-rated nitrile gloves. Lab Coat: Disposable, low-permeability gown. Eye Protection: Chemical splash goggles or a face shield.
Experimental Protocol: Safe Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a stock solution of this compound, which is often formulated in dimethyl sulfoxide (B87167) (DMSO).[5]

3.1. Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, conical centrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (see table above)

  • Chemical fume hood or other ventilated enclosure

3.2. Procedure:

  • Preparation: Don all required PPE as specified for "Solution Preparation and Handling." All manipulations of the solid compound and initial solution preparation should be performed in a chemical fume hood or a powder containment hood.

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the tube.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary, but this should be done with caution and within a containment device.[5]

  • Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.

  • Decontamination: Wipe down the work surface of the fume hood and any equipment used with a suitable deactivating agent (e.g., 70% ethanol (B145695) followed by a validated cleaning agent). Dispose of all contaminated disposables as hazardous waste.

Operational and Disposal Plans

4.1. Spill Management:

  • Minor Spills: In the event of a small spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with absorbent pads. Clean the area with a deactivating agent, followed by a detergent and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Major Spills: For larger spills, evacuate the area and notify the institutional safety officer. Only trained emergency response personnel should handle major spills.

4.2. Waste Disposal:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, pipette tips, and tubes, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_ppe PPE Selection cluster_final Final Steps start Start: Plan to Handle this compound assess_task Assess the Task: - Weighing Solid? - Preparing Solution? - Animal Dosing? start->assess_task weighing Weighing Solid: - Double Gloves - Gown - Eye Protection - N95 Respirator assess_task->weighing Solid solution_prep Solution Prep: - Double Gloves - Gown - Goggles/Face Shield assess_task->solution_prep Liquid animal_dosing Animal Dosing: - Double Gloves - Gown - Eye/Face Protection assess_task->animal_dosing In Vivo conduct_work Conduct Work in Appropriate Containment (e.g., Fume Hood) weighing->conduct_work solution_prep->conduct_work animal_dosing->conduct_work disposal Dispose of Waste and Contaminated PPE as Hazardous Waste conduct_work->disposal

Caption: Workflow for Selecting Personal Protective Equipment for Handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.